molecular formula C41H74N7O18P3S B15550588 2-hydroxyarachidoyl-CoA

2-hydroxyarachidoyl-CoA

Cat. No.: B15550588
M. Wt: 1078.1 g/mol
InChI Key: OABXIFAEJYWYDG-MNCIRMMRSA-N
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Description

2-hydroxyicosanoyl-CoA is a hydroxy fatty-acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyicosanoic acid It is a hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It is functionally related to a 2-hydroxyarachidic acid. It is a conjugate acid of a 2-hydroxyicosanoyl-CoA(4-).

Properties

Molecular Formula

C41H74N7O18P3S

Molecular Weight

1078.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyicosanethioate

InChI

InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(49)40(54)70-24-23-43-31(50)21-22-44-38(53)35(52)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-34(65-67(55,56)57)33(51)39(64-30)48-28-47-32-36(42)45-27-46-37(32)48/h27-30,33-35,39,49,51-52H,4-26H2,1-3H3,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29?,30-,33-,34-,35+,39-/m1/s1

InChI Key

OABXIFAEJYWYDG-MNCIRMMRSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 2-Hydroxyarachidoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structural integrity and functionality of cellular membranes. Beyond their structural role, they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. A key structural variation within this lipid class is the 2-hydroxylation of the N-acyl chain of ceramides, the central molecules of sphingolipid metabolism. This hydroxylation is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) and the resulting 2-hydroxy fatty acids, such as that derived from 2-hydroxyarachidoyl-CoA, are incorporated into the ceramide backbone by ceramide synthases (CerS). The presence of this hydroxyl group imparts unique biophysical properties to sphingolipids, profoundly influencing membrane dynamics, protein interactions, and cellular signaling cascades. This technical guide provides an in-depth exploration of the role of this compound in sphingolipid metabolism, detailing its synthesis, incorporation into complex sphingolipids, and its functional consequences.

The Synthesis of 2-Hydroxy Very-Long-Chain Fatty Acyl-CoAs

The journey of this compound begins with the synthesis of its non-hydroxylated counterpart, arachidoyl-CoA (C20:0-CoA), a very-long-chain fatty acid (VLCFA). VLCFAs are synthesized in the endoplasmic reticulum through a series of elongation steps. The critical hydroxylation at the C-2 position is carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

Fatty Acid 2-Hydroxylase (FA2H)
EnzymeSubstrateKmVmaxSource
Human FA2HTetracosanoic acid (C24:0)<0.18 µMNot specified--INVALID-LINK--

Incorporation into Ceramides by Ceramide Synthases

Once synthesized, this compound serves as a substrate for ceramide synthases (CerS), a family of six enzymes (CerS1-6) each exhibiting specificity for acyl-CoA substrates of different chain lengths. All six mammalian CerS isoforms have been shown to be capable of utilizing 2-hydroxy fatty acyl-CoAs to produce 2-hydroxy ceramides.[1] CerS2 and CerS4 are the primary synthases that utilize C20-CoA, and by extension, are likely the main enzymes responsible for the synthesis of 2-hydroxyarachidonoyl-ceramide.[2]

Ceramide SynthaseAcyl-CoA SpecificityTissue Expression (High)
CerS2C20-C26Ubiquitous (Liver, Kidney)
CerS4C18-C22Skin, Leukocytes, Heart, Liver

Functional Consequences of 2-Hydroxylation in Sphingolipids

The introduction of a hydroxyl group at the C-2 position of the N-acyl chain has profound effects on the biophysical properties of sphingolipids and the membranes they inhabit. This modification enhances the polarity of the ceramide backbone, leading to altered intermolecular interactions.

Impact on Membrane Properties

Studies in Arabidopsis have demonstrated that the absence of 2-hydroxy sphingolipids leads to a significant increase in membrane fluidity. This is attributed to a disruption in the formation of ordered membrane domains, often referred to as lipid rafts.

OrganismGenotypeParameterChangeReference
Arabidopsis thalianafah1cfah2 (FA2H double mutant)Ratio of 2-hydroxy sphingolipids to total sphingolipidsDecreased by ~67%[3]
Arabidopsis thalianafah1cfah2 (FA2H double mutant)Membrane Fluidity (di-4-ANEPPDHQ staining)Significantly increased[3]

The hydroxyl group can participate in hydrogen bonding with adjacent lipids and proteins, contributing to the stability and organization of these microdomains.[3]

Role in Cellular Signaling

The altered membrane organization due to 2-hydroxylated sphingolipids can, in turn, affect the localization and activity of membrane-associated proteins involved in signaling pathways. In plants, 2-hydroxy sphingolipids are necessary for the proper organization of plasma membrane nanodomains and for the reactive oxygen species (ROS) burst that occurs during immune responses.[3] In mammals, mutations in the FA2H gene are associated with a form of leukodystrophy, highlighting the critical role of 2-hydroxylated sphingolipids in the proper function of the nervous system.[4]

Signaling and Metabolic Pathways

The synthesis and incorporation of this compound into sphingolipids is an integral part of the overall sphingolipid metabolic network.

Sphingolipid_Metabolism cluster_VLCFA_synthesis VLCFA Synthesis cluster_2_hydroxylation 2-Hydroxylation cluster_ceramide_synthesis Ceramide Synthesis cluster_complex_sphingolipids Complex Sphingolipid Synthesis Fatty_Acid_Elongation Fatty Acid Elongation Arachidoyl_CoA Arachidoyl-CoA (C20:0-CoA) Fatty_Acid_Elongation->Arachidoyl_CoA FA2H Fatty Acid 2-Hydroxylase (FA2H) 2_Hydroxyarachidoyl_CoA This compound Arachidoyl_CoA->2_Hydroxyarachidoyl_CoA FA2H 2_Hydroxy_Dihydroceramide 2-Hydroxy-dihydroceramide 2_Hydroxyarachidoyl_CoA->2_Hydroxy_Dihydroceramide CerS2/4 Sphinganine Sphinganine Sphinganine->2_Hydroxy_Dihydroceramide CerS2_4 Ceramide Synthase 2 & 4 (CerS2/4) 2_Hydroxy_Ceramide 2-Hydroxy-ceramide 2_Hydroxy_Dihydroceramide->2_Hydroxy_Ceramide DES1 DES1 Dihydroceramide Desaturase (DES1) Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) 2_Hydroxy_Ceramide->Complex_Sphingolipids

Biosynthesis of this compound and its incorporation into sphingolipids.

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from established methods for measuring FA2H activity using a stable isotope-labeled substrate and gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Microsomal protein fraction from cells or tissue expressing FA2H

  • [D4]-Tetracosanoic acid (or other suitable deuterated very-long-chain fatty acid)

  • α-cyclodextrin

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Purified NADPH:cytochrome P450 reductase

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Internal standard (e.g., [D4]-2-hydroxytetracosanoic acid)

Procedure:

  • Substrate Preparation: Solubilize the deuterated fatty acid substrate in an α-cyclodextrin solution.

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, the reconstituted electron transfer system (NADPH regeneration system and NADPH:cytochrome P450 reductase), and the reaction buffer.

  • Initiate Reaction: Add the deuterated fatty acid substrate to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Add the internal standard. Vortex and centrifuge to separate the phases. Collect the lower organic phase.

  • Derivatization: Evaporate the solvent and derivatize the lipid extract to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) ethers.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode to quantify the deuterated 2-hydroxy fatty acid product relative to the internal standard.

In Vitro Ceramide Synthase (CerS) Activity Assay with 2-Hydroxy Acyl-CoA

This protocol outlines a general method for assessing CerS activity using a fluorescent sphingoid base and a 2-hydroxy acyl-CoA substrate, with analysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5][6]

Materials:

  • Cell or tissue homogenate containing CerS

  • NBD-sphinganine (fluorescent substrate)

  • This compound (or other 2-hydroxy fatty acyl-CoA)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4, containing KCl and MgCl2)

  • Bovine Serum Albumin (BSA)

  • Chloroform/Methanol (2:1, v/v) for lipid extraction

  • TLC plate (silica gel) and developing solvent

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate, NBD-sphinganine, this compound, and reaction buffer containing BSA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes).

  • Lipid Extraction: Terminate the reaction and extract the lipids by adding chloroform/methanol. Vortex and centrifuge to separate the phases. Collect the lower organic phase.

  • Analysis:

    • TLC: Spot the extracted lipids on a silica (B1680970) gel TLC plate and develop the chromatogram. Visualize the fluorescent NBD-labeled ceramide product under UV light and quantify using densitometry.

    • HPLC: Evaporate the solvent from the lipid extract and resuspend in a suitable solvent. Inject the sample onto a reverse-phase HPLC column and detect the NBD-labeled ceramide product using a fluorescence detector.

Experimental Workflow for Sphingolipid Analysis

The analysis of 2-hydroxylated sphingolipids from biological samples typically involves several key steps from sample preparation to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Hydrolysis 3. Alkaline Hydrolysis (Optional, for total fatty acid analysis) Lipid_Extraction->Hydrolysis Derivatization 4. Derivatization (e.g., Silylation for GC-MS, Amidation for LC-MS/MS) Lipid_Extraction->Derivatization Direct Analysis Hydrolysis->Derivatization Chromatographic_Separation 5. Chromatographic Separation (HPLC or GC) Derivatization->Chromatographic_Separation Mass_Spectrometry 6. Mass Spectrometry (MS and MS/MS) Chromatographic_Separation->Mass_Spectrometry Data_Analysis 7. Data Analysis (Quantification, Identification) Mass_Spectrometry->Data_Analysis

General workflow for the analysis of 2-hydroxylated sphingolipids.

Conclusion

This compound is a key intermediate in the synthesis of a specific subclass of sphingolipids characterized by a 2-hydroxy very-long-chain N-acyl chain. The enzymatic machinery responsible for its synthesis and incorporation into ceramides, namely FA2H and CerS enzymes, are crucial for establishing the unique lipid composition of cellular membranes, particularly in the nervous system and skin. The presence of the 2-hydroxyl group significantly impacts membrane biophysics, promoting the formation of ordered lipid domains and influencing a variety of cellular processes. Further research into the precise quantitative roles of 2-hydroxyarachidonoyl-containing sphingolipids and the development of specific inhibitors for the enzymes involved in their metabolism will undoubtedly provide deeper insights into their physiological and pathological significance, opening new avenues for therapeutic intervention in a range of diseases.

References

An In-depth Technical Guide to the Biosynthesis Pathway of 2-Hydroxylated Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxylated very-long-chain fatty acids (VLCFAs), crucial components of sphingolipids that play vital roles in the nervous system and epidermal barrier function. This document details the core enzymatic pathway, presents quantitative data, outlines key experimental protocols, and visualizes the involved pathways and workflows.

Core Biosynthesis Pathway

The central enzyme responsible for the synthesis of 2-hydroxylated fatty acids in eukaryotes is Fatty Acid 2-Hydroxylase (FA2H) , with orthologs found in various species, including FAH1 and FAH2 in plants.[1][2] FA2H is an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[1] The enzyme catalyzes the stereospecific hydroxylation of the C-2 position of fatty acids, producing (R)-2-hydroxy fatty acids.[3] These 2-hydroxylated fatty acids, particularly those with very-long-chain acyl groups (VLCFAs), are subsequently incorporated into ceramides (B1148491) by ceramide synthases.[2] These 2-hydroxyceramides then serve as precursors for more complex sphingolipids, such as galactosylceramides and sulfatides, which are abundant in the myelin sheath of the nervous system and the stratum corneum of the skin.[2][4]

Mutations in the FA2H gene in humans lead to a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN), highlighting the critical role of 2-hydroxy VLCFAs in maintaining myelin integrity and neuronal function.[2]

Biosynthesis Pathway of 2-Hydroxylated Sphingolipids cluster_ER Endoplasmic Reticulum VLCFA Very-Long-Chain Fatty Acid (VLCFA) FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA->FA2H Substrate 2-OH-VLCFA 2-Hydroxy-VLCFA Ceramide_Synthase Ceramide Synthase (CerS) 2-OH-VLCFA->Ceramide_Synthase Substrate FA2H->2-OH-VLCFA Product NADP+ NADP+ FA2H->NADP+ H2O H2O FA2H->H2O 2-OH-Ceramide 2-Hydroxy-Ceramide Ceramide_Synthase->2-OH-Ceramide Product Complex_Sphingolipids Complex 2-OH Sphingolipids (e.g., Galactosylceramide, Sulfatide) 2-OH-Ceramide->Complex_Sphingolipids Precursor Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Substrate NADPH NADPH NADPH->FA2H O2 O2 O2->FA2H

Biosynthesis of 2-hydroxylated sphingolipids.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of 2-hydroxylated VLCFAs.

Table 1: Kinetic Parameters of Human Fatty Acid 2-Hydroxylase (FA2H)

SubstrateKm (µM)VmaxNotes
Tetracosanoic Acid (C24:0)<0.18Not ReportedThe low Km value indicates a high affinity of the enzyme for this very-long-chain fatty acid substrate.[5]
Other VLCFAs (C16-C26)Not ReportedNot ReportedFA2H displays a preference for very-long-chain fatty acids.[2]

Table 2: Relative Abundance of 2-Hydroxy Fatty Acids in Wild-Type vs. Fa2h Knockout Mice

TissueGenotype2-Hydroxy Galactosylceramide LevelNon-Hydroxy Galactosylceramide LevelReference
BrainWild-TypeHighHigh[4]
BrainFa2h KnockoutUndetectableNo significant difference or slight decrease[4]
Sciatic NerveWild-TypeHighHigh[4]
Sciatic NerveFa2h KnockoutUndetectableNot Reported[4]

Table 3: Developmental Upregulation of FA2H Activity and Expression in Mouse Brain

Postnatal DayFA2H Activity (fmol/mg protein/min)Relative FA2H mRNA Expression (fold increase from P1)Reference
P1~201[6]
P20~100 (Peak activity)~400[6]
P83~30Not Reported[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 2-hydroxy VLCFA biosynthesis.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from a highly sensitive method utilizing a deuterated fatty acid substrate and quantification by gas chromatography-mass spectrometry (GC-MS).[7]

Materials:

  • Microsomal protein fraction from cells or tissues

  • [3,3,5,5-D4]Tetracosanoic acid (deuterated substrate)

  • α-cyclodextrin

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P-450 reductase

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Derivatization reagents: Diazomethane (B1218177) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal standard (e.g., [13C18]2-hydroxystearic acid)

Procedure:

  • Substrate Preparation: Solubilize the deuterated tetracosanoic acid in an α-cyclodextrin solution.

  • Reaction Mixture Assembly: In a reaction tube, combine the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the microsomal protein sample.

  • Initiation of Reaction: Add the deuterated substrate solution to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic solution and the internal standard. Extract the lipids using an organic solvent mixture.

  • Derivatization:

    • Methylate the fatty acids using diazomethane to form fatty acid methyl esters (FAMEs).

    • Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether by reacting with BSTFA + 1% TMCS.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The product, deuterated 2-hydroxy tetracosanoic acid methyl ester TMS ether, is quantified based on its specific mass-to-charge ratio (m/z) and retention time relative to the internal standard.

Workflow for FA2H Activity Assay Start Start Prepare_Substrate Prepare Deuterated Substrate Solution Start->Prepare_Substrate Assemble_Reaction_Mix Assemble Reaction Mixture (Microsomes, NADPH system, reductase) Prepare_Substrate->Assemble_Reaction_Mix Incubate Incubate at 37°C Assemble_Reaction_Mix->Incubate Terminate_Extract Terminate Reaction & Extract Lipids Incubate->Terminate_Extract Derivatize Derivatize to FAME-TMS Ethers Terminate_Extract->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS End End GCMS->End

Workflow for FA2H activity assay.
Analysis of 2-Hydroxylated Fatty Acids by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of 2-hydroxylated fatty acids from biological samples.[8]

Materials:

  • Tissue or cell sample

  • Internal standards (e.g., odd-chain 2-hydroxy fatty acids)

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • Saponification reagent (e.g., methanolic KOH)

  • Acid for neutralization (e.g., HCl)

  • Derivatization reagents: Boron trifluoride-methanol (BF3-methanol) or methanolic HCl for methylation, and BSTFA with 1% TMCS for silylation.

  • Organic solvent for extraction of derivatives (e.g., hexane)

Procedure:

  • Homogenization and Lipid Extraction: Homogenize the tissue or cell sample in the presence of internal standards. Extract the total lipids using a chloroform:methanol-based method (e.g., Folch or Bligh-Dyer).

  • Saponification: Hydrolyze the lipid extract using a methanolic base (e.g., KOH in methanol) to release the fatty acids from complex lipids.

  • Acidification and Fatty Acid Extraction: Neutralize the mixture with acid and extract the free fatty acids into an organic solvent.

  • Derivatization:

    • Methylation: Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using BF3-methanol or acidic methanol.

    • Silylation: Convert the hydroxyl group of the 2-hydroxy FAMEs to trimethylsilyl (TMS) ethers using BSTFA with 1% TMCS.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Identify and quantify the 2-hydroxy FAME-TMS ethers based on their characteristic mass spectra and retention times compared to standards.

Workflow for GC-MS Analysis of 2-OH Fatty Acids Start Start Homogenize Homogenize Sample with Internal Standards Start->Homogenize Extract_Lipids Extract Total Lipids Homogenize->Extract_Lipids Saponify Saponify to Release Fatty Acids Extract_Lipids->Saponify Extract_FA Acidify and Extract Free Fatty Acids Saponify->Extract_FA Methylate Methylate to FAMEs Extract_FA->Methylate Silylate Silylate to TMS Ethers Methylate->Silylate GCMS Analyze by GC-MS Silylate->GCMS End End GCMS->End

Workflow for GC-MS analysis of 2-hydroxy fatty acids.
Primary Oligodendrocyte Culture for Lipid Analysis

This protocol describes the isolation and culture of oligodendrocyte precursor cells (OPCs) from neonatal mouse brain, which can be differentiated into mature oligodendrocytes for studying the synthesis of myelin-specific lipids, including 2-hydroxy VLCFAs.[6][9][10]

Materials:

  • Neonatal mouse pups (P1-P8)

  • Dissection medium (e.g., Hanks' Balanced Salt Solution)

  • Enzymatic digestion solution (e.g., papain, DNase)

  • Cell strainers

  • Gradient centrifugation medium (e.g., Percoll)

  • OPC proliferation medium (e.g., DMEM/F12 with supplements, PDGF-AA, and FGF-2)

  • Poly-L-lysine coated culture plates

  • Oligodendrocyte differentiation medium (e.g., DMEM/F12 with supplements and T3)

Procedure:

  • Tissue Dissection and Dissociation: Dissect the cerebral cortices from neonatal mouse pups. Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Myelin Removal and Cell Isolation: Remove myelin debris by centrifugation. Isolate mixed glial cells.

  • OPC Purification: Purify OPCs from the mixed glial culture. A common method is the "shaking" method, which separates the loosely adhering OPCs from the more adherent astrocytes. Alternatively, magnetic-activated cell sorting (MACS) using an antibody against an OPC surface marker like PDGFRα can be used for higher purity.

  • OPC Proliferation: Plate the purified OPCs on poly-L-lysine coated plates in proliferation medium containing PDGF-AA and FGF-2 to expand the cell number.

  • Oligodendrocyte Differentiation: To induce differentiation, replace the proliferation medium with differentiation medium, which lacks the mitogens and contains thyroid hormone (T3).

  • Cell Harvesting for Lipid Analysis: After a desired period of differentiation (e.g., 7-14 days), harvest the mature oligodendrocytes for lipid extraction and analysis as described in Protocol 3.2.

Regulatory and Signaling Pathways

The expression and activity of FA2H are subject to regulation, indicating that the biosynthesis of 2-hydroxy VLCFAs is a controlled process.

Transcriptional Regulation: The transcription of the FA2H gene is known to be influenced by the peroxisome proliferator-activated receptor alpha (PPARα).[2] In certain cell types, activation of PPARα can lead to an upregulation of FA2H expression.[10] Additionally, there is evidence suggesting a potential role for sterol regulatory element-binding proteins (SREBPs) in the regulation of genes involved in lipid synthesis, which may also influence FA2H expression, although direct regulation is less clear.[5]

Protein Interactions: The activity of FA2H is also modulated by protein-protein interactions. Progesterone receptor membrane component 1 (PGRMC1) has been identified as an interacting partner of FA2H. PGRMC1 is a putative heme chaperone, and its interaction with FA2H is thought to be important for the proper function of the cytochrome b5-like domain of FA2H, which is essential for its catalytic activity.[2]

Regulation of FA2H Activity and Expression cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum PPARa PPARα FA2H_Gene FA2H Gene PPARa->FA2H_Gene Upregulates Transcription FA2H_Protein FA2H Protein FA2H_Gene->FA2H_Protein Transcription & Translation PGRMC1 PGRMC1 FA2H_Protein->PGRMC1 Interacts with PGRMC1->FA2H_Protein Modulates Activity

Regulation of FA2H activity and expression.

References

Function of Fatty Acid 2-Hydroxylase (FA2H) in the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid 2-Hydroxylase (FA2H) is a critical enzyme in the metabolism of sphingolipids, a class of lipids essential for the structural integrity and function of the nervous system. This technical guide provides an in-depth overview of FA2H's core functions, its role in myelination, its implication in severe neurological disorders, and the experimental methodologies used to study it. The information is tailored for professionals in neuroscience research and drug development seeking a comprehensive understanding of this enzyme as a potential therapeutic target.

FA2H, encoded by the FA2H gene, is an endoplasmic reticulum-localized monooxygenase that catalyzes the 2-hydroxylation of fatty acids.[1][2] These resulting 2-hydroxy fatty acids (hFas) are subsequently incorporated into galactosylceramide (GalCer) and sulfatide, which are the most abundant glycosphingolipids in the myelin sheath.[3][4][5] Myelin is the insulating layer that surrounds neuronal axons, enabling the rapid and efficient transmission of nerve impulses.[6][7][8] The unique biophysical properties conferred by 2-hydroxylated lipids are indispensable for the long-term stability and maintenance of compact myelin.[9]

Mutations leading to the loss of FA2H function cause a spectrum of severe, autosomal recessive neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[8][10][11] These disorders include Hereditary Spastic Paraplegia 35 (SPG35) and a form of leukodystrophy, characterized by progressive spasticity, ataxia, dystonia, cognitive decline, and a hallmark finding of iron accumulation in the brain.[6][8][12][13] Understanding the multifaceted roles of FA2H—from lipid biosynthesis to cell signaling and organelle homeostasis—is paramount for developing therapeutic strategies for these devastating conditions.

Molecular Function and Enzymology

FA2H is a non-heme, iron-dependent enzyme that catalyzes the stereospecific hydroxylation of the C-2 position of a fatty acid acyl chain, producing an (R)-2-hydroxy fatty acid.[14] The reaction requires an electron transfer system, which can be reconstituted in vitro using an NADPH regeneration system and NADPH:cytochrome P-450 reductase.[4]

  • Substrate Specificity: FA2H acts on free fatty acids of various chain lengths, with a preference for very-long-chain fatty acids (VLCFAs) such as tetracosanoic acid (C24:0).[14]

  • Enzymatic Reaction: The overall reaction is as follows:

    • Fatty Acid + O₂ + NADPH + H⁺ → (R)-2-Hydroxy Fatty Acid + H₂O + NADP⁺

  • Localization: The enzyme is primarily located in the endoplasmic reticulum membrane.[1]

  • Expression: In the nervous system, FA2H is highly expressed in myelinating glia: oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1] Its expression is significantly upregulated during the active period of myelination.[15][16]

Role in Myelin Structure and Function

The primary role of FA2H in the nervous system is the synthesis of 2-hydroxylated galactolipids, which are integral components of the myelin sheath.[3][5] Myelin is composed of approximately 70% lipids, and the unique structure of 2-hydroxy fatty acids contributes significantly to its properties.[17]

  • Myelin Compaction and Stability: The hydroxyl group of the hFA is thought to form strong lateral hydrogen bonds with adjacent lipid molecules within the myelin membrane. This interaction increases the packing density and stability of the lipid bilayer, which is critical for the long-term integrity of the multi-lamellar myelin sheath.

  • Axo-Glial Interactions: While not essential for the initial formation of myelin, the presence of 2-hydroxy galactolipids is crucial for maintaining myelin and axon health over time.[9] Studies in Fa2h knockout mice show that while myelin is initially formed, it undergoes progressive degeneration, leading to demyelination, axonal loss, and the appearance of abnormally enlarged axons in the CNS.[13][18] This highlights the role of FA2H products in ensuring the long-term trophic support and stability of myelinated axons.

Involvement in Neurological Disease: FAHN/SPG35

Loss-of-function mutations in the FA2H gene are the underlying cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also classified as Spastic Paraplegia 35 (SPG35).[2][8][19]

  • Clinical Phenotype: FAHN is a progressive disorder with onset typically in childhood.[10][11] Key clinical features include:

    • Lower limb spasticity and gait difficulties, progressing to spastic quadriparesis.

    • Ataxia (impaired coordination) and dystonia (involuntary muscle contractions).

    • Dysarthria (speech difficulties) and dysphagia (swallowing difficulties).

    • Optic atrophy and other oculomotor abnormalities.[2][11]

    • Progressive cognitive impairment and, in later stages, seizures.[10]

  • Neuroimaging: A characteristic feature of FAHN is neurodegeneration with brain iron accumulation (NBIA).[8][12] Magnetic resonance imaging (MRI) of the brain typically shows T2 hypointensity in the globus pallidus (indicative of iron deposition), along with white matter hyperintensities (leukodystrophy), thinning of the corpus callosum, and profound pontocerebellar atrophy.[12] The mechanism linking FA2H deficiency to this iron dyshomeostasis is currently unknown.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on FA2H function and deficiency.

Table 1: Enzyme Kinetic Parameters of FA2H

Substrate Apparent Km (µM) Source
Tetracosanoic Acid (C24:0) < 0.18 [14][20]

| Note: Direct Vmax values are not consistently reported in the literature, but activity increases significantly during myelination. | | |

Table 2: Changes in Lipid Composition in FA2H-Deficient Nervous System

Lipid Class Change in Fa2h-/- Mice vs. Wild-Type Brain Region Source
2-Hydroxy Galactolipids Virtually absent CNS & PNS [18]
Non-Hydroxy Galactolipids Increased (compensatory) CNS & PNS [18]
Free 2-Hydroxy Fatty Acids Decreased ~90% Brain [21]

| Note: The ratio of 2-hydroxy to non-hydroxy galactolipids increases 6- to 8-fold during normal myelination (P2 to P30 in mice). | | |[21] |

Table 3: Neuropathological and Functional Changes in FA2H Knockout Models

Parameter Model Age Observation Source
Myelination Fa2h-/- Mice Young Adult Structurally normal myelin initially formed [18]
Myelin Maintenance Fa2h-/- Mice 12 months Significant demyelination and axonal loss in CNS [13][18]
Cerebellar Function Fa2h-/- Mice 7 months First significant deterioration detected [13][18]
Spatial Learning/Memory Fa2h-/- Mice 4 months Significant deficits observed [13][18]
Nerve Conduction Velocity (PNS) Fa2h-/- Mice 12 months Not significantly different from wild-type [18]

| Note: The lack of a significant PNS nerve conduction deficit aligns with findings that CNS pathology is more severe in FA2H deficiency. | | | | |

Signaling and Cellular Pathways

Beyond its structural role in myelin, FA2H and its products are implicated in key cellular signaling pathways.

Biosynthesis of 2-Hydroxy Galactolipids

FA2H is the rate-limiting enzyme for the production of 2-hydroxy fatty acids, which are essential precursors for 2-hydroxy galactosylceramide (hGalCer) and 2-hydroxy sulfatide. The hydroxylation of the free fatty acid is the first committed step in this specific pathway.

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H 2-Hydroxy FA 2-Hydroxy FA FA2H->2-Hydroxy FA O2, NADPH CerS Ceramide Synthase 2-Hydroxy FA->CerS 2-Hydroxy Ceramide 2-Hydroxy Ceramide CerS->2-Hydroxy Ceramide CGT Ceramide Galactosyltransferase 2-Hydroxy Ceramide->CGT UDP-Galactose hGalCer 2-Hydroxy Galactosylceramide CGT->hGalCer SULT Sulfotransferase hGalCer->SULT Myelin Sheath Myelin Sheath hGalCer->Myelin Sheath hSulfatide 2-Hydroxy Sulfatide SULT->hSulfatide hSulfatide->Myelin Sheath

Biosynthesis of 2-hydroxy galactolipids initiated by FA2H.
Role in Schwann Cell Differentiation via cAMP Signaling

In Schwann cells, FA2H expression is induced by cyclic AMP (cAMP), a key second messenger that promotes differentiation.[17] FA2H appears to function as a downstream effector that facilitates cell cycle exit, a prerequisite for terminal differentiation. Silencing FA2H prevents cAMP-induced upregulation of the cyclin-dependent kinase inhibitors p21 and p27, allowing cells to continue proliferating despite the differentiation signal.[17]

cAMP_Signaling cAMP Signal cAMP Signal FA2H FA2H Gene Expression cAMP Signal->FA2H p21_p27 p21 / p27 Upregulation FA2H->p21_p27 CellCycleExit Cell Cycle Exit & Differentiation p21_p27->CellCycleExit Proliferation Proliferation p21_p27->Proliferation inhibition

FA2H mediates cAMP-induced cell cycle exit in Schwann cells.
Involvement in Autophagy and Mitochondrial Homeostasis

Studies in Drosophila models of FA2H deficiency reveal a link between the loss of FA2H function and defects in cellular quality control mechanisms, specifically autophagy and mitochondrial dynamics.[6]

  • Autophagy: Loss of FA2H leads to the accumulation of autophagy markers, suggesting a disruption in the autophagic flux.[6]

  • Mitochondrial Dynamics: FA2H-deficient models show an imbalance in mitochondrial fission and fusion proteins. The fission protein DRP1 is upregulated, while the fusion protein MFN2 is downregulated, leading to a fragmented mitochondrial network.[6] This is a common feature in many neurodegenerative diseases and points to mitochondrial dysfunction as a potential pathogenic mechanism in FAHN.

Autophagy_Mitochondria FA2H_loss FA2H Deficiency Lipid_imbalance Altered 2-Hydroxy Lipid Metabolism FA2H_loss->Lipid_imbalance Autophagy Impaired Autophagic Flux Lipid_imbalance->Autophagy mechanism unclear Mito_dysfunction Mitochondrial Dysfunction Lipid_imbalance->Mito_dysfunction mechanism unclear Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration DRP1 DRP1 ↑ Mito_dysfunction->DRP1 MFN2 MFN2 ↓ Mito_dysfunction->MFN2 Fragmentation Mitochondrial Fragmentation DRP1->Fragmentation MFN2->Fragmentation Fragmentation->Neurodegeneration

FA2H deficiency is linked to impaired autophagy and mitochondria.
Association with Brain Iron Accumulation

A key pathological feature of FAHN is the accumulation of iron in the basal ganglia.[8] The molecular mechanism connecting the loss of a lipid-modifying enzyme to this profound dysregulation of iron homeostasis remains one of the biggest unanswered questions in the field. It suggests a novel, yet-to-be-discovered link between specific lipid species and the cellular machinery of iron transport, storage, or regulation.

Iron_Accumulation FA2H_loss FA2H Deficiency Lipid_imbalance Absence of 2-Hydroxy Lipids FA2H_loss->Lipid_imbalance Unknown Unknown Mechanism Lipid_imbalance->Unknown Iron_Homeostasis Dysregulation of Cellular Iron Homeostasis Unknown->Iron_Homeostasis Iron_Accumulation Brain Iron Accumulation Iron_Homeostasis->Iron_Accumulation

The unknown link between FA2H deficiency and brain iron accumulation.

Experimental Protocols

Protocol 1: In Vitro FA2H Enzyme Activity Assay

This protocol is adapted from methodologies developed for measuring FA2H activity in cell and tissue lysates using GC-MS.[4]

1. Materials and Reagents:

  • Tissue/Cell Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.25 M sucrose, 1 mM EDTA, protease inhibitor cocktail.

  • Substrate: [3,3,5,5-D₄]tetracosanoic acid (D₄-C24:0).

  • Substrate Solubilization: α-cyclodextrin solution.

  • NADPH Regeneration System: Glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺.

  • Electron Donor: Purified NADPH:cytochrome P-450 reductase.

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.6).

  • Reaction Stop Solution: 2N HCl.

  • Extraction Solvent: Iso-octane or Hexane (B92381):Isopropanol (3:2, v/v).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

2. Procedure:

  • Microsome Preparation: Homogenize tissue or cells in ice-cold Homogenization Buffer. Centrifuge at 10,000 x g for 15 min at 4°C to remove debris. Pellet microsomes from the supernatant by ultracentrifugation at 100,000 x g for 60 min at 4°C. Resuspend the microsomal pellet in Reaction Buffer. Determine protein concentration using a BCA assay.

  • Substrate Preparation: Solubilize the D₄-C24:0 substrate in the α-cyclodextrin solution.

  • Reaction Setup: In a glass tube, combine 50 µg of microsomal protein, the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and Reaction Buffer.

  • Initiate Reaction: Add the solubilized D₄-C24:0 substrate to the reaction mixture to start the reaction. Incubate at 37°C for 60-180 minutes with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding 2N HCl.

  • Lipid Extraction: Add an internal standard (e.g., C17:0-OH fatty acid). Extract lipids twice with the extraction solvent. Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add the BSTFA reagent to the dried lipid extract. Heat at 60°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ether derivatives.

  • GC-MS Analysis: Evaporate the derivatization agent and reconstitute the sample in iso-octane. Inject 1 µL into the GC-MS. Monitor for the characteristic ions of the TMS-derivatized D₄-2-hydroxy-C24:0 product. Quantify against a standard curve.

Protocol 2: Analysis of 2-Hydroxy Fatty Acids by GC-MS

This protocol outlines a general workflow for the quantification of total 2-hydroxy fatty acids from brain tissue.

1. Materials and Reagents:

  • Internal Standard: Heptadecanoic acid (C17:0) or a deuterated 2-hydroxy fatty acid standard.

  • Saponification Reagent: 1 M KOH in 90% ethanol.

  • Extraction Solvent: Hexane.

  • Methylation Reagent: 14% Boron trifluoride (BF₃) in methanol.

  • Derivatization Agent: BSTFA with 1% TMCS.

2. Procedure:

  • Tissue Homogenization: Homogenize a known weight of brain tissue (e.g., 20 mg) in methanol. Add the internal standard.

  • Saponification (Total FA analysis): Add the saponification reagent and heat at 80°C for 60 minutes to hydrolyze fatty acids from complex lipids.

  • Acidification & Extraction: Cool the sample, acidify with concentrated HCl, and extract the free fatty acids three times with hexane. Pool the hexane layers.

  • Methylation: Evaporate the hexane extract to dryness. Add BF₃-methanol and heat at 100°C for 15 minutes to form fatty acid methyl esters (FAMEs).

  • FAME Extraction: Add water and hexane to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs and dry under nitrogen.

  • Silylation: Add BSTFA to the dried FAMEs and heat at 60°C for 30 minutes to derivatize the 2-hydroxyl group.

  • GC-MS Analysis: Dry the sample, reconstitute in hexane, and inject into the GC-MS. Use a suitable capillary column (e.g., DB-23 or similar). Set the mass spectrometer to scan or use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized 2-hydroxy-FAMEs. Quantify peaks by comparing their area to the internal standard.

Protocol 3: Culture and Differentiation of FA2H-Deficient Oligodendrocytes

This protocol describes the generation and differentiation of oligodendrocytes (OLs) from induced pluripotent stem cells (hiPSCs) carrying FA2H mutations, based on established methods.[22]

1. Materials and Reagents:

  • hiPSC maintenance medium (e.g., mTeSR1).

  • Substrate: Matrigel.

  • Neural Induction Medium: DMEM/F12, N2 supplement, B27 supplement, dual SMAD inhibitors (e.g., SB431542 and LDN193189).

  • Oligodendrocyte Progenitor Cell (OPC) Differentiation Medium: DMEM/F12, N2, B27, T3 (triiodothyronine), PDGF-AA, FGF-2, IGF-1, NT-3.

  • Oligodendrocyte Maturation Medium: Same as OPC medium but without mitogens (PDGF-AA, FGF-2).

  • Lentivirus for SOX10 overexpression.

2. Procedure:

  • Neural Induction: Culture patient-derived or CRISPR-edited FA2H-deficient hiPSCs on Matrigel. To induce neural fate, switch to Neural Induction Medium containing dual SMAD inhibitors for 8-10 days. This will generate OLIG2-positive neural precursors.

  • OPC Specification: Transduce the OLIG2⁺ precursors with a lentivirus expressing the transcription factor SOX10 to drive commitment to the oligodendrocyte lineage.

  • OPC Expansion: Culture the SOX10-expressing cells in OPC Differentiation Medium containing mitogens (PDGF-AA, FGF-2) to expand the population of OPCs. These cells will begin to express the OPC marker O4.

  • Oligodendrocyte Maturation: To induce terminal differentiation, withdraw the mitogens by switching to Oligodendrocyte Maturation Medium.

  • Characterization: Over the next 10-20 days, monitor the cells for morphological changes (development of complex, branched processes). Confirm maturation by immunocytochemistry for late-stage markers such as Myelin Basic Protein (MBP).

  • Co-culture (Optional): For myelination assays, mature oligodendrocytes can be co-cultured with neurons (e.g., derived from hiPSCs or primary rodent neurons). Myelin wrapping of axons can be visualized by MBP and neurofilament staining.

Conclusion and Future Directions

Fatty Acid 2-Hydroxylase is a pivotal enzyme for the health and stability of the nervous system. Its role extends beyond the simple biosynthesis of a structural lipid; it is deeply integrated into the developmental programs of myelinating glia and the homeostatic mechanisms that protect against neurodegeneration. The severe consequences of its deficiency, including demyelination, axonal loss, and brain iron accumulation, underscore its importance.

For drug development professionals, FA2H presents a complex challenge and a potential opportunity. While enzyme replacement or gene therapy could be envisioned for FAHN, significant hurdles remain. A deeper understanding of the downstream consequences of FA2H loss is critical. Key areas for future research include:

  • Unraveling the FA2H-Iron Link: Elucidating the molecular pathway that connects 2-hydroxy lipid deficiency to brain iron accumulation could reveal novel therapeutic targets for all forms of NBIA.

  • Investigating Downstream Signaling: Identifying the specific signaling cascades affected by the absence of 2-hydroxy lipids could offer alternative nodes for therapeutic intervention.

  • Exploring Substrate-Level Therapies: Investigating whether dietary supplementation with specific 2-hydroxy lipids or their precursors can ameliorate disease phenotypes in animal models is a crucial preclinical step.

Continued research into the fundamental biology of FA2H will be essential to translate our growing knowledge into effective therapies for patients suffering from FAHN and related neurodegenerative disorders.

References

The Crucial Role of 2-Hydroxyarachidoyl-CoA in the Structural Integrity of Myelin Sheath Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath, a specialized membrane rich in lipids, is essential for the rapid conduction of nerve impulses and the long-term health of axons. A unique and critical class of lipids within this structure are the 2-hydroxylated galactosylceramides. The synthesis of these lipids is dependent on the precursor molecule, 2-hydroxyarachidoyl-CoA, which is generated through the action of Fatty Acid 2-Hydroxylase (FA2H). This technical guide provides an in-depth exploration of the localization and significance of this compound in myelin lipid composition, the biochemical pathways of its synthesis and incorporation into complex sphingolipids, and the profound pathological consequences of its deficiency. Detailed experimental protocols for the analysis of these lipids and quantitative data on their abundance are also presented to facilitate further research in this critical area of neurobiology and drug development.

Introduction: The Unique Lipid Landscape of the Myelin Sheath

The myelin sheath is a marvel of biological engineering, with a dry weight composed of 70-85% lipids[1]. This high lipid content is crucial for its function as an electrical insulator. Unlike other biological membranes, myelin is significantly enriched in galactosylceramides (GalCer) and their sulfated derivatives, sulfatides[1]. A distinguishing feature of these myelin-specific sphingolipids is the presence of 2-hydroxylated fatty acids, which can constitute up to 60% of the fatty acids in GalCer in mature myelin[2]. The incorporation of these 2-hydroxy fatty acids, including the 20-carbon arachidic acid, is fundamental to the stability and proper function of the myelin sheath. The activated form of 2-hydroxyarachidic acid, this compound, is the direct precursor for the synthesis of these essential myelin lipids.

The Biochemical Hub: Synthesis and Localization of this compound

The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is encoded by the FA2H gene[3][4]. This enzyme, located in the endoplasmic reticulum, hydroxylates fatty acids at the C-2 position[5]. The resulting 2-hydroxy fatty acid is then activated to its coenzyme A (CoA) ester, such as this compound. While this compound itself is a transient intermediate and not a structural component of the myelin sheath, its synthesis is a critical control point in the production of 2-hydroxylated sphingolipids.

This activated fatty acid is then utilized by ceramide synthases for its incorporation into the ceramide backbone. Subsequently, UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose moiety to the ceramide, forming 2-hydroxy-galactosylceramide. These complex lipids are then transported to the developing myelin sheath, where they play a crucial role in the compaction and long-term stability of the membrane.

Mutations in the FA2H gene that lead to a reduction or elimination of its enzymatic activity result in a class of neurodegenerative disorders known as fatty acid hydroxylase-associated neurodegeneration (FAHN)[3][4]. These conditions are characterized by progressive spasticity, dystonia, and white matter degeneration, underscoring the critical role of 2-hydroxylated lipids in myelin integrity[3][4].

Synthesis_of_2_Hydroxy_Galactosylceramide Arachidoyl_CoA Arachidoyl-CoA FA2H Fatty Acid 2-Hydroxylase (FA2H) Arachidoyl_CoA->FA2H Substrate Two_Hydroxyarachidoyl_CoA This compound FA2H->Two_Hydroxyarachidoyl_CoA Product Ceramide_Synthase Ceramide Synthase Two_Hydroxyarachidoyl_CoA->Ceramide_Synthase Substrate Two_Hydroxy_Ceramide 2-Hydroxy-Ceramide Ceramide_Synthase->Two_Hydroxy_Ceramide Product CGT Ceramide Galactosyltransferase (CGT) Two_Hydroxy_Ceramide->CGT Substrate Two_Hydroxy_GalCer 2-Hydroxy-Galactosylceramide CGT->Two_Hydroxy_GalCer Product Myelin_Sheath Incorporation into Myelin Sheath Two_Hydroxy_GalCer->Myelin_Sheath

Biosynthesis of 2-Hydroxy-Galactosylceramide.

Quantitative Analysis of 2-Hydroxy Fatty Acids in Myelin Lipids

The abundance of 2-hydroxy fatty acids in myelin lipids changes dramatically during development, reflecting their importance in the process of myelination.

Age of Rat Sciatic Nerve% of 2-Hydroxy Fatty Acids in Galactosylceramide (GalCer)% of 2-Hydroxy Fatty Acids in SulfatidesReference
4 days~5%Not Specified[2]
60 days~60%~35%[2]

Table 1: Developmental Profile of 2-Hydroxy Fatty Acid Content in Rat Sciatic Nerve Galactolipids.

Mouse GenotypeHFA-Galactosylceramide Level (Compared to Wild-Type)Reference
FA2H +/-Significantly Reduced[6]
FA2H -/-Absent[6]

Table 2: Impact of FA2H Gene Dosage on 2-Hydroxy Fatty Acid (HFA)-Galactosylceramide Levels in Mouse Brain.

Experimental Protocols

Myelin Purification from Brain Tissue

A highly pure myelin-enriched fraction is essential for accurate lipid analysis. A common method involves sucrose (B13894) density gradient ultracentrifugation.

Protocol:

  • Homogenization: Dissect brain tissue (e.g., mouse brain) and homogenize in a buffered sucrose solution (e.g., 0.32 M sucrose).

  • Initial Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Sucrose Gradient: Layer the supernatant onto a discontinuous sucrose gradient (e.g., layers of 0.85 M and 0.32 M sucrose).

  • Ultracentrifugation: Centrifuge at high speed (e.g., 75,000 x g) for a designated time (e.g., 30 minutes).

  • Myelin Collection: The myelin fraction will be located at the interface of the two sucrose layers. Carefully collect this fraction.

  • Washing: Resuspend the collected myelin in distilled water and centrifuge again to pellet the purified myelin. Repeat the wash step to remove excess sucrose.

  • Storage: Store the purified myelin pellet at -80°C until lipid extraction.

Lipid Extraction from Purified Myelin

The Folch or Bligh and Dyer methods are standard procedures for extracting total lipids from biological samples.

Protocol (Modified Folch Method):

  • Solvent Addition: To the purified myelin pellet, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenization/Vortexing: Thoroughly mix the sample to ensure complete lipid extraction.

  • Phase Separation: Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to the mixture and centrifuge to separate the aqueous and organic phases.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C under an inert atmosphere.

Analysis of 2-Hydroxy Fatty Acids by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation and quantification of different lipid species, including those containing 2-hydroxy fatty acids.

Protocol Outline:

  • Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to release the fatty acids from the complex lipids.

  • Derivatization (Optional but Recommended): The fatty acids are often derivatized (e.g., to form methyl esters) to improve their chromatographic properties and ionization efficiency.

  • LC Separation: The derivatized fatty acids are separated using a suitable liquid chromatography column (e.g., a C18 reverse-phase column).

  • Mass Spectrometry Analysis: The separated fatty acids are introduced into a mass spectrometer. Identification and quantification are achieved by monitoring for the specific mass-to-charge ratio (m/z) of the 2-hydroxy fatty acid derivatives.

  • Quantification: The abundance of 2-hydroxyarachidonic acid can be determined by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated version of the fatty acid).

Experimental_Workflow Brain_Tissue Brain Tissue Sample Myelin_Purification Myelin Purification (Sucrose Gradient) Brain_Tissue->Myelin_Purification Lipid_Extraction Lipid Extraction (Folch Method) Myelin_Purification->Lipid_Extraction Lipid_Analysis Lipid Analysis Lipid_Extraction->Lipid_Analysis LC_MS LC-MS Analysis of Fatty Acids Lipid_Analysis->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Workflow for Myelin Lipid Analysis.

Conclusion and Future Directions

The synthesis of this compound and its subsequent incorporation into galactosylceramides are indispensable for the formation and long-term maintenance of a healthy myelin sheath. Deficiencies in this pathway have been directly linked to severe neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers investigating the intricate role of these unique lipids in both normal neurodevelopment and in the pathology of demyelinating diseases.

Future research should focus on elucidating the precise structural role of 2-hydroxylated lipids in myelin compaction and their interactions with myelin proteins. Furthermore, a deeper understanding of the regulation of FA2H expression and activity could unveil novel therapeutic targets for the treatment of leukodystrophies and other disorders of myelin. The development of high-throughput screening assays based on the protocols outlined herein could accelerate the discovery of small molecules that modulate the synthesis of these critical myelin components.

References

Substrate Specificity of Fatty Acid 2-Hydroxylase for C20 Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid 2-hydroxylase (FA2H) is a critical enzyme in lipid metabolism, responsible for the synthesis of 2-hydroxylated fatty acids (2-OHFAs). These specialized lipids are integral components of sphingolipids, particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2] The enzymatic activity of FA2H introduces a hydroxyl group at the C-2 position of fatty acids, a modification that significantly influences the biophysical properties of membranes and modulates cellular signaling pathways.[3] Mutations in the FA2H gene are linked to severe neurological disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN), underscoring the enzyme's physiological importance.[4] This technical guide provides an in-depth analysis of the substrate specificity of FA2H, with a particular focus on C20 fatty acids, and details the experimental methodologies used to characterize this essential enzyme.

Data Presentation: Substrate Specificity of FA2H

The substrate range of FA2H includes a variety of long-chain and very-long-chain fatty acids. While comprehensive kinetic data for C20 fatty acids remain to be fully elucidated in the literature, existing studies provide valuable insights into the enzyme's preferences for other long-chain fatty acids. The following table summarizes the available quantitative and qualitative data on FA2H substrate specificity.

SubstrateChain Length:UnsaturationKinetic Parameter (Km)Source Organism/SystemNotes
Tetracosanoic AcidC24:0< 0.18 µMHuman (expressed in COS7 cells)Demonstrates high affinity for very-long-chain saturated fatty acids.
Palmitic AcidC16:0Data not availableHuman (expressed in COS7 cells)2-hydroxyceramides with C16 acyl chains were elevated in cells expressing FA2H.[1]
Stearic AcidC18:0Data not availableHuman (expressed in COS7 cells)2-hydroxyceramides with C18 acyl chains were elevated in cells expressing FA2H.[1]
Lignoceric AcidC24:0Data not availableHuman (expressed in COS7 cells)A common substrate used in FA2H activity assays.[1]
Cerotic AcidC26:0Data not availableNot specifiedFA2H is known to act on very-long-chain fatty acids.
Arachidonic AcidC20:4Data not availableNot specifiedWhile plausible as a substrate, specific kinetic data are not currently available.
Eicosapentaenoic AcidC20:5Data not availableNot specifiedWhile plausible as a substrate, specific kinetic data are not currently available.

Experimental Protocols

The characterization of FA2H substrate specificity relies on robust in vitro enzyme activity assays. A widely accepted method involves the use of gas chromatography-mass spectrometry (GC-MS) to detect the 2-hydroxylated product.

In Vitro FA2H Activity Assay using GC-MS

This protocol is adapted from methodologies described for the measurement of FA2H activity in microsomal fractions.

1. Preparation of Microsomal Fractions:

  • Cells or tissues expressing FA2H are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, where FA2H is localized.

2. Enzyme Reaction:

  • The reaction mixture is prepared containing the microsomal fraction, a fatty acid substrate (e.g., deuterated tetracosanoic acid for unambiguous detection), and a buffer system (e.g., Tris-HCl, pH 7.4).

  • The reaction is initiated by the addition of NADPH as a cofactor.

  • The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is terminated by the addition of a strong acid (e.g., HCl).

3. Extraction of Fatty Acids:

  • The fatty acids are extracted from the reaction mixture using an organic solvent (e.g., a mixture of hexane (B92381) and isopropanol).

  • The organic phase is collected and dried under a stream of nitrogen.

4. Derivatization:

  • The dried fatty acid extract is derivatized to enhance volatility for GC-MS analysis. A common method is methylation followed by silylation of the hydroxyl group (e.g., using diazomethane (B1218177) and N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

5. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • The separation of the 2-hydroxylated fatty acid derivative from the non-hydroxylated substrate is achieved on a suitable capillary column.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the ions characteristic of the derivatized 2-hydroxylated product and the internal standard.

6. Data Analysis:

  • The amount of 2-hydroxylated fatty acid produced is quantified by comparing its peak area to that of a known amount of an internal standard.

  • Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.

Mandatory Visualization

Enzymatic Reaction of Fatty Acid 2-Hydroxylase

FA2H_Reaction sub Fatty Acid (C20) fa2h Fatty Acid 2-Hydroxylase (FA2H) sub->fa2h nadph NADPH + H+ nadph->fa2h o2 O2 o2->fa2h prod 2-Hydroxy Fatty Acid (C20) nadp NADP+ h2o H2O fa2h->prod fa2h->nadp fa2h->h2o

Caption: Enzymatic conversion of a C20 fatty acid to its 2-hydroxylated form by FA2H.

Experimental Workflow for FA2H Activity Assay

FA2H_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep1 Cell/Tissue Homogenization prep2 Microsome Isolation prep1->prep2 react1 Incubation with Fatty Acid & NADPH prep2->react1 react2 Reaction Termination react1->react2 analysis1 Lipid Extraction react2->analysis1 analysis2 Derivatization analysis1->analysis2 analysis3 GC-MS Analysis analysis2->analysis3 end Enzyme Activity analysis3->end Quantification

Caption: Workflow for determining FA2H activity using a GC-MS-based assay.

Signaling Pathways Influenced by 2-Hydroxylated Fatty Acids

Signaling_Pathway cluster_mTOR mTOR Pathway cluster_AMPK AMPK/YAP Pathway FA2H FA2H OHFA 2-Hydroxylated Fatty Acids FA2H->OHFA mTOR mTOR OHFA->mTOR inhibition AMPK AMPK OHFA->AMPK activation S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Gene_Expression Gene Expression (Cell Growth, Proliferation) Gli1->Gene_Expression regulates YAP YAP AMPK->YAP YAP->Gene_Expression regulates

Caption: 2-OHFAs produced by FA2H can modulate key signaling pathways like mTOR and AMPK/YAP.

References

Unveiling the Interactome of 2-Hydroxyarachidoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and characterization of novel protein interactions with 2-hydroxyarachidoyl-CoA. While direct protein interactions with this compound are a developing area of research, this document outlines the established metabolic context, potential protein candidates, and detailed methodologies for novel discovery and validation.

Introduction

This compound is a 2-hydroxylated very-long-chain fatty acyl-CoA. The metabolism of 2-hydroxy long-chain fatty acids primarily occurs through the peroxisomal α-oxidation pathway. This pathway is crucial for the degradation of these molecules, and the enzymes within this pathway represent the most likely candidates for direct interaction with this compound. Understanding these interactions is pivotal for elucidating the roles of these lipids in cellular physiology and pathology, and for the development of novel therapeutic strategies.

Core Metabolic Pathway: Peroxisomal α-Oxidation

The breakdown of 2-hydroxylated fatty acids is a multi-step process localized within the peroxisomes.[1] For a very-long-chain substrate like 2-hydroxyarachidic acid, the pathway initiates with its activation to this compound, followed by enzymatic cleavage.

The key enzymatic step is catalyzed by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamin pyrophosphate (TPP)-dependent enzyme.[1][2] HACL1 cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA substrate, producing formyl-CoA and an aldehyde with one less carbon atom (in this case, nonadecanal).[2] The aldehyde is subsequently oxidized to a carboxylic acid, which can then undergo further metabolism, such as β-oxidation.

Another critical enzyme is the acyl-CoA synthetase responsible for the initial activation of 2-hydroxyarachidic acid to its CoA ester.[1][3] While the specific synthetase for this substrate is not definitively identified, it is a key interacting protein. Additionally, proteins that interact with enzymes of the α-oxidation pathway for other substrates, such as phytanic acid, are of interest. For instance, phytanoyl-CoA 2-hydroxylase (PHYH) and its interacting proteins (PHYHIP and PHYHIPL) , are involved in a similar metabolic process and may have related functions or regulatory roles.[4][5]

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome 2-HAA 2-Hydroxyarachidic Acid ACS Acyl-CoA Synthetase 2-HAA->ACS ATP, CoA 2-HA-CoA This compound ACS->2-HA-CoA AMP, PPi HACL1 HACL1 2-HA-CoA->HACL1 Products Nonadecanal + Formyl-CoA HACL1->Products Metabolism Further Metabolism Products->Metabolism PHYH_complex PHYH/PHYHIP Complex (Potential Regulator) PHYH_complex->HACL1 Regulation? Experimental_Workflow Start Hypothesis: Unknown proteins interact with this compound APMS 1. Discovery Phase: Affinity Purification- Mass Spectrometry (AP-MS) Start->APMS Candidate_List Generate Candidate Interactor List APMS->Candidate_List Validation 2. Validation Phase: Co-Immunoprecipitation or Pull-Down Assays Candidate_List->Validation Validated_Int Validated Interactions Validation->Validated_Int Quantification 3. Quantitative Analysis: SPR or ITC Validated_Int->Quantification Functional 4. Functional Assay: Enzyme Kinetics or Cell-Based Assays Validated_Int->Functional Data Binding Kinetics & Affinity Data (Kd) Quantification->Data Conclusion Elucidation of Biological Role Data->Conclusion Functional->Conclusion

References

The Central Role of 2-Hydroxyarachidoyl-CoA in the Biosynthesis of Complex Sphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal position of 2-hydroxyarachidoyl-CoA as a precursor in the intricate world of complex sphingolipids. These specialized lipids, characterized by the presence of a 2-hydroxy fatty acid, play crucial roles in cellular signaling, membrane structure, and are implicated in a range of physiological and pathological processes, particularly within the nervous system. This document provides a comprehensive overview of the biosynthesis, downstream metabolic pathways, and analytical considerations for studying these fascinating molecules.

Introduction to 2-Hydroxylated Sphingolipids

Sphingolipids are a class of lipids defined by a sphingoid base backbone. The diversity of sphingolipids arises from variations in this backbone, the attached N-acyl fatty acid chain, and the head group. A significant modification is the hydroxylation of the fatty acid at the C-2 position, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This modification dramatically alters the biophysical properties of the sphingolipid, influencing membrane fluidity, lipid raft organization, and protein interactions.[1][2]

While much of the research has focused on 2-hydroxylated very-long-chain fatty acids (VLCFAs), the incorporation of polyunsaturated fatty acids (PUFAs) like arachidonic acid (C20:4) into this pathway presents an intriguing area of study. 2-hydroxyarachidoyl-containing sphingolipids are of particular interest due to the well-established role of arachidonic acid and its metabolites as signaling molecules.

Biosynthesis of this compound and its Incorporation into Ceramides (B1148491)

The journey from arachidonic acid to complex 2-hydroxylated sphingolipids involves a multi-step enzymatic cascade primarily occurring at the endoplasmic reticulum.

Step 1: 2-Hydroxylation of Arachidonic Acid

The initial and rate-limiting step is the introduction of a hydroxyl group at the C-2 position of arachidonic acid, catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[3][4] While FA2H has a known preference for very-long-chain fatty acids, its activity on polyunsaturated fatty acids like arachidonic acid is an area of ongoing investigation.[5] The enzyme utilizes molecular oxygen and an electron donor, typically NADPH, to carry out the hydroxylation.[6]

Enzymatic Reaction:

Arachidonic Acid + O₂ + NADPH + H⁺ ---(FA2H)---> 2-Hydroxyarachidonic Acid + NADP⁺ + H₂O

Step 2: Activation to this compound

The resulting 2-hydroxyarachidonic acid must be activated to its coenzyme A (CoA) thioester, this compound, before it can be incorporated into a ceramide backbone. This activation is catalyzed by an Acyl-CoA synthetase . The specificity of these synthetases for 2-hydroxy fatty acids is a critical factor in this pathway.

Enzymatic Reaction:

2-Hydroxyarachidonic Acid + CoA + ATP ---(Acyl-CoA Synthetase)---> this compound + AMP + PPi

Step 3: Ceramide Synthesis

The final step in the formation of the basic 2-hydroxyceramide involves the transfer of the 2-hydroxyarachidoyl group from its CoA derivative to a sphingoid base, such as sphingosine (B13886) or sphinganine. This reaction is catalyzed by a family of enzymes known as Ceramide Synthases (CerS) .[5][7] Different CerS isoforms exhibit specificity for fatty acyl-CoA substrates of varying chain lengths.[8][9] All CerS isoforms have been shown to be capable of utilizing 2-hydroxy-fatty acyl-CoAs as substrates.[5]

Enzymatic Reaction:

This compound + Sphingoid Base ---(Ceramide Synthase)---> 2-Hydroxyarachidonoyl-Ceramide + CoA

The following diagram illustrates the biosynthetic pathway from arachidonic acid to 2-hydroxyarachidonoyl-ceramide.

This compound Biosynthesis Arachidonic_Acid Arachidonic Acid Hydroxy_Arachidonic_Acid 2-Hydroxyarachidonic Acid Arachidonic_Acid->Hydroxy_Arachidonic_Acid FA2H Hydroxy_Arachidoyl_CoA This compound Hydroxy_Arachidonic_Acid->Hydroxy_Arachidoyl_CoA Acyl-CoA Synthetase Ceramide 2-Hydroxyarachidonoyl-Ceramide Hydroxy_Arachidoyl_CoA->Ceramide Ceramide Synthase Sphingoid_Base Sphingoid Base Sphingoid_Base->Ceramide

Biosynthesis of 2-Hydroxyarachidonoyl-Ceramide.

Downstream Metabolism to Complex Sphingolipids

Once formed, 2-hydroxyarachidonoyl-ceramide serves as a precursor for a variety of more complex sphingolipids. These reactions primarily occur in the Golgi apparatus.

  • Sphingomyelin (B164518): The addition of a phosphocholine (B91661) headgroup from phosphatidylcholine to the primary hydroxyl of the ceramide backbone by sphingomyelin synthases (SMS) results in the formation of 2-hydroxyarachidonoyl-sphingomyelin.

  • Glucosylceramides: The transfer of a glucose moiety from UDP-glucose to the primary hydroxyl of ceramide by glucosylceramide synthase (GCS) yields 2-hydroxyarachidonoyl-glucosylceramide.

  • Galactosylceramides: Similarly, galactosylceramide synthase (GalCerS) can transfer a galactose from UDP-galactose to form 2-hydroxyarachidonoyl-galactosylceramide.

These simple glycosphingolipids can be further elongated with additional sugar residues to form a vast array of complex glycosphingolipids, such as gangliosides.

The following diagram outlines the central role of 2-hydroxyarachidonoyl-ceramide as a precursor to more complex sphingolipids.

Complex_Sphingolipid_Synthesis cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus 2H_Arachidoyl_CoA This compound 2H_Ceramide 2-Hydroxyarachidonoyl-Ceramide 2H_Arachidoyl_CoA->2H_Ceramide CerS Sphingoid_Base Sphingoid Base Sphingoid_Base->2H_Ceramide 2H_Sphingomyelin 2-Hydroxyarachidonoyl- Sphingomyelin 2H_Ceramide->2H_Sphingomyelin SMS 2H_Glucosylceramide 2-Hydroxyarachidonoyl- Glucosylceramide 2H_Ceramide->2H_Glucosylceramide GCS 2H_Galactosylceramide 2-Hydroxyarachidonoyl- Galactosylceramide 2H_Ceramide->2H_Galactosylceramide GalCerS Complex_GSLs Complex Glycosphingolipids 2H_Glucosylceramide->Complex_GSLs 2H_Galactosylceramide->Complex_GSLs

Metabolic fate of 2-hydroxyarachidonoyl-ceramide.

Quantitative Data on 2-Hydroxylated Sphingolipids

The absolute and relative abundance of sphingolipid species can vary significantly between different tissues and cell types. The central nervous system is particularly enriched in sphingolipids, with distinct profiles observed in different brain regions.[10][11][12] Quantitative lipidomics studies using mass spectrometry have provided valuable insights into the composition of sphingolipids in various biological samples.

The following table summarizes representative data on the sphingolipid composition in different regions of the mouse nervous system. While this data does not specifically quantify 2-hydroxyarachidoyl-containing species, it provides a framework for understanding the relative abundance of different sphingolipid classes and their acyl chain diversity.

Sphingolipid ClassCerebrum (nmol/mg protein)Brain Stem (nmol/mg protein)Spinal Cord (nmol/mg protein)Sciatic Nerve (nmol/mg protein)
Ceramides (Cer) ~1.5~1.2~1.0~0.8
Long-chain (C16-C20)>90%~50%<20%<15%
Very-long-chain (>C20)<10%~50%>80%>85%
Sphingomyelins (SM) ~25~30~35~40
Long-chain (C16-C20)>90%~40%<30%<15%
Very-long-chain (>C20)<10%~60%>70%>85%
Cerebrosides ~10~40~60~50
Sulfatides ~5~20~30~25

Data adapted from Wang et al., Biomolecules (2021).[11][12][13] This table illustrates the predominance of very-long-chain fatty acyls in the sphingolipids of the spinal cord and sciatic nerve, regions rich in myelin.

Experimental Protocols

The study of this compound and its downstream metabolites requires specialized analytical techniques. The following sections outline key experimental protocols.

Lipid Extraction from Brain Tissue

A robust lipid extraction is the first critical step for accurate analysis. The Folch method and its variations are commonly employed for brain tissue.[13][14]

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize brain tissue in a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) (19 volumes of solvent to 1 volume of tissue). This creates a single liquid phase.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at low speed to separate the mixture into two phases.

  • Collection: The lower chloroform phase contains the majority of the lipids, including ceramides and complex sphingolipids. The upper aqueous methanol phase contains more polar lipids like gangliosides. Carefully collect the lower phase.

  • Drying and Reconstitution: Evaporate the chloroform under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for subsequent analysis (e.g., methanol/chloroform).

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Assay

This assay measures the activity of FA2H in converting a fatty acid substrate to its 2-hydroxylated product.[6]

Protocol: GC-MS based FA2H Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal protein from cells expressing FA2H

    • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

    • Purified NADPH:cytochrome P-450 reductase

    • A deuterated fatty acid substrate (e.g., [D₄]tetracosanoic acid) solubilized in α-cyclodextrin.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Extraction: Stop the reaction and extract the lipids using an appropriate solvent system.

  • Derivatization: Convert the fatty acids to their trimethylsilyl (B98337) (TMS) ether derivatives.

  • Analysis: Quantify the deuterated 2-hydroxy fatty acid product by Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Ceramide Synthase (CerS) Assay

This assay determines the ability of a specific CerS isoform to utilize a 2-hydroxy-fatty acyl-CoA substrate.[7][15]

Protocol: TLC-based CerS Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell lysate or microsomes from cells overexpressing a specific CerS isoform.

    • A fluorescently or radioactively labeled sphingoid base (e.g., [³H]dihydrosphingosine).

    • The 2-hydroxy-fatty acyl-CoA substrate of interest.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation: Separate the lipids by Thin-Layer Chromatography (TLC).

  • Detection: Visualize and quantify the labeled ceramide product by autoradiography or fluorescence imaging.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species.[3][16][17]

General Workflow:

  • Sample Preparation: Extract lipids from the biological sample and fortify with appropriate internal standards (e.g., deuterated analogs).

  • Chromatographic Separation: Separate the different lipid classes and species using reverse-phase or normal-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

  • Mass Spectrometric Detection: Ionize the eluted lipids using electrospray ionization (ESI) and detect them using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target analyte and internal standard.

  • Quantification: Generate calibration curves using authentic standards to determine the concentration of each lipid species in the sample.

The following diagram depicts a typical workflow for the LC-MS/MS analysis of 2-hydroxylated sphingolipids.

LC-MS_Workflow Sample Biological Sample (e.g., Brain Tissue) Extraction Lipid Extraction (+ Internal Standards) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

LC-MS/MS workflow for sphingolipid analysis.

Signaling Roles of 2-Hydroxylated Ceramides

2-hydroxylated ceramides have been shown to possess unique signaling properties distinct from their non-hydroxylated counterparts.[1][16]

  • Apoptosis: Exogenously supplied 2-hydroxy ceramides can induce apoptosis in various cell lines, often at lower concentrations and with faster kinetics than non-hydroxylated ceramides.[1] This suggests the involvement of specific cellular targets.

  • Membrane Properties: The presence of the 2-hydroxyl group alters the hydrogen-bonding capacity of the ceramide, which can influence the packing of lipids in the membrane and the formation of lipid rafts. This, in turn, can modulate the activity of membrane-associated proteins and signaling complexes.[16]

  • Cell Differentiation: FA2H and the production of 2-hydroxylated sphingolipids have been implicated in the differentiation of several cell types, including keratinocytes and oligodendrocytes.[1]

The specific signaling roles of 2-hydroxyarachidoyl-containing sphingolipids are an active area of research. Given the established roles of arachidonic acid in inflammation and other signaling cascades, it is hypothesized that these molecules may act as important mediators at the intersection of sphingolipid and eicosanoid signaling pathways.

Conclusion

This compound stands as a key, albeit understudied, precursor at the crossroads of fatty acid and sphingolipid metabolism. The enzymatic machinery for its synthesis and incorporation into complex sphingolipids is in place, and the resulting molecules are poised to have unique biophysical and signaling functions. Further research, aided by the advanced analytical techniques outlined in this guide, is necessary to fully elucidate the quantitative importance and specific biological roles of 2-hydroxyarachidoyl-containing sphingolipids in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Methodological & Application

Application Note: Quantification of 2-Hydroxyarachidoyl-CoA in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxyarachidoyl-CoA in brain tissue. This compound is a key intermediate in the metabolism of 2-hydroxy fatty acids, which are integral components of sphingolipids, particularly abundant in the myelin sheath of the nervous system. Dysregulation of these lipids has been implicated in various neurodegenerative diseases. The described method provides a reliable tool for researchers investigating the roles of these lipids in neurological health and disease, as well as for professionals in drug development targeting related metabolic pathways. This document provides a comprehensive protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation guidelines and a visualization of the experimental workflow and relevant metabolic pathway.

Introduction

2-Hydroxy fatty acids are a class of lipids predominantly found as N-acyl chains of sphingolipids, such as galactosylceramide and sulfatide, which are critical for the structure and function of myelin in the central and peripheral nervous systems.[1] The enzyme fatty acid 2-hydroxylase (FA2H) is a key player in the synthesis of these lipids, catalyzing the 2-hydroxylation of fatty acids that are subsequently incorporated into sphingolipids.[1][2] The CoA-activated form, this compound, is a central intermediate in this pathway. Accurate quantification of this compound in brain tissue is essential for understanding the pathophysiology of neurodegenerative disorders associated with abnormal myelin metabolism, such as hereditary spastic paraplegia 35 (HSP35) and other fatty acid hydroxylase-associated neurodegeneration (FAHN) conditions.[2]

This LC-MS/MS method offers high selectivity and sensitivity for the determination of this compound, enabling researchers to investigate its modulation in various physiological and pathological states.

Signaling Pathway and Experimental Workflow

The metabolic pathway involving this compound is primarily associated with the synthesis of 2-hydroxylated sphingolipids, which are crucial for myelin formation and maintenance. The experimental workflow for its quantification involves tissue homogenization, solid-phase extraction for enrichment, followed by LC-MS/MS analysis.

Signaling Pathway of this compound Arachidonic_Acid Arachidonic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Arachidonic_Acid->FA2H Hydroxylation Two_Hydroxyarachidonic_Acid 2-Hydroxyarachidonic Acid FA2H->Two_Hydroxyarachidonic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxyarachidonic_Acid->Acyl_CoA_Synthetase Activation Two_Hydroxyarachidoyl_CoA This compound Acyl_CoA_Synthetase->Two_Hydroxyarachidoyl_CoA Ceramide_Synthase Ceramide Synthase Two_Hydroxyarachidoyl_CoA->Ceramide_Synthase Incorporation Two_Hydroxy_Ceramide 2-Hydroxy-Ceramide Ceramide_Synthase->Two_Hydroxy_Ceramide Sphingolipid_Synthesis Myelin Sphingolipids (e.g., Galactosylceramide) Two_Hydroxy_Ceramide->Sphingolipid_Synthesis

Figure 1: Simplified signaling pathway of this compound synthesis.

Experimental Workflow for Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Brain_Tissue Brain Tissue Sample Homogenization Homogenization (in acidified solvent) Brain_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection LC Injection Evaporation->Injection Chromatography Reverse-Phase Chromatography Injection->Chromatography ESI Electrospray Ionization (ESI+) Chromatography->ESI MS_MS Tandem Mass Spectrometry (MRM) ESI->MS_MS Quantification Quantification (vs. Calibration Curve) MS_MS->Quantification Normalization Normalization (to Internal Standard & Tissue Weight) Quantification->Normalization Reporting Reporting Normalization->Reporting

Figure 2: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound (synthesis or commercial source required)

  • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA

  • Acetonitrile, Methanol (B129727), Water (LC-MS grade)

  • Formic Acid

  • Ammonium Acetate

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Brain tissue (e.g., mouse, rat)

Sample Preparation
  • Homogenization: Weigh approximately 50 mg of frozen brain tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 50:45:5 v/v/v with 0.1% formic acid). To inhibit enzymatic degradation, rapid processing at low temperatures is crucial.

  • Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA) to the homogenate to a final concentration of 100 nM.

  • Protein Precipitation & Centrifugation: Vortex the homogenate vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (1:1) with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions (Proposed): A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine-ADP moiety (507 Da) from the protonated molecule [M+H]+.[3][4]

    • This compound:

      • Precursor Ion (Q1): To be calculated based on exact mass

      • Product Ion (Q3): Precursor Ion - 507.0

    • Internal Standard (e.g., C17:0-CoA):

      • Precursor Ion (Q1): To be calculated based on exact mass

      • Product Ion (Q3): Precursor Ion - 507.0

  • Collision Energy (CE): To be optimized for each transition to maximize signal intensity.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument used.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known amounts of this compound standard into a surrogate matrix (e.g., brain tissue homogenate from a knockout animal or a different species lacking the analyte). The concentration range should be selected to cover the expected physiological concentrations in the brain tissue.

AnalyteCalibration Range (nM)
This compound1 - 1000> 0.99
Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on three different days (inter-day).

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow (5 nM)< 15%< 15%85-115%
Medium (100 nM)< 15%< 15%85-115%
High (800 nM)< 15%< 15%85-115%
Limit of Detection (LOD) and Limit of Quantification (LLOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, and the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

AnalyteLOD (nM)LLOQ (nM)
This compound0.51

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in brain tissue. This method is a valuable tool for researchers in the fields of neuroscience and drug development, enabling the investigation of the role of 2-hydroxylated lipids in neurological health and disease. The provided protocols and data presentation guidelines offer a comprehensive framework for the implementation and validation of this analytical method in a research or preclinical setting. Further optimization of instrument-specific parameters is recommended to achieve the best performance.

References

Application Note: Enzymatic Synthesis of 2-Hydroxyarachidoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy fatty acids are critical components of sphingolipids, particularly abundant in the nervous system and skin. The corresponding 2-hydroxy long-chain acyl-CoA thioesters are key metabolic intermediates in the synthesis of these complex lipids. Accurate in vitro studies of the enzymes involved in these pathways, as well as their dysregulation in various diseases, necessitate the availability of high-purity standards such as 2-hydroxyarachidoyl-CoA. This application note provides a detailed two-step enzymatic protocol for the synthesis of this compound from arachidonic acid. The workflow leverages the sequential activities of a recombinant fatty acid 2-hydroxylase (FA2H) and a long-chain acyl-CoA synthetase (LACS).

Principle

The synthesis is achieved in two sequential enzymatic reactions:

  • 2-Hydroxylation: Arachidonic acid is first hydroxylated at the alpha-carbon position to yield 2-hydroxyarachidonic acid. This reaction is catalyzed by a recombinant fatty acid 2-hydroxylase (FA2H), which is an NADPH-dependent monooxygenase.

  • CoA Ligation: The resulting 2-hydroxyarachidonic acid is then activated to its coenzyme A thioester, this compound, by a long-chain acyl-CoA synthetase (LACS) in an ATP-dependent manner.

The final product is then purified using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

  • Enzymes:

    • Recombinant Human Fatty Acid 2-Hydroxylase (FA2H) (e.g., available from MyBioSource, Boster Bio)[1][2]

    • Recombinant Long-Chain Acyl-CoA Synthetase (LACS) from microorganism or human source (e.g., available from Roche, MyBioSource)[3][4]

  • Substrates and Cofactors:

  • Purification and Analysis Reagents:

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • HPLC-grade Acetonitrile (B52724)

    • HPLC-grade Methanol (B129727)

    • HPLC-grade Water

    • Formic Acid (for mass spectrometry)

    • Ammonium Acetate (for mass spectrometry)

Experimental Protocols

Part 1: Enzymatic Synthesis of 2-Hydroxyarachidonic Acid

This step involves the conversion of arachidonic acid to 2-hydroxyarachidonic acid using recombinant FA2H.

Reaction Mixture:

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM
Recombinant Human FA2H1-5 µg/mL
Arachidonic Acid50 µM
NADPH1 mM
Triton X-1000.1% (w/v)
Total Volume 1 mL

Procedure:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the order listed in the table above. The arachidonic acid should be added from a concentrated stock solution in ethanol.

  • Initiate the reaction by adding the recombinant FA2H.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by a suitable method such as TLC or LC-MS to detect the formation of 2-hydroxyarachidonic acid.

  • Once the reaction is complete, stop the reaction by adding 10 µL of 1 M HCl.

  • Extract the 2-hydroxyarachidonic acid by adding 2 volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

  • Pool the organic phases and evaporate the solvent under a stream of nitrogen.

Part 2: Enzymatic Synthesis of this compound

This step involves the conversion of the synthesized 2-hydroxyarachidonic acid to its CoA ester.

Reaction Mixture:

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM
Recombinant LACS1-5 µg/mL
2-Hydroxyarachidonic Acid50 µM
Coenzyme A (CoA)100 µM
ATP5 mM
MgCl₂10 mM
Total Volume 1 mL

Procedure:

  • Resuspend the dried 2-hydroxyarachidonic acid from Part 1 in 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare the reaction mixture in a microcentrifuge tube with the components listed in the table.

  • Initiate the reaction by adding the recombinant LACS.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of this compound by LC-MS analysis of small aliquots.

Part 3: Purification of this compound

Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the reaction mixture from Part 2 onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove salts and other polar components.

  • Elute the this compound with 2 mL of methanol.

  • Evaporate the methanol under a stream of nitrogen.

Reversed-Phase HPLC (RP-HPLC):

  • Reconstitute the dried sample from the SPE step in a small volume of the initial mobile phase.

  • Purify the this compound using a C18 HPLC column.

  • A typical gradient elution would be:

    • Mobile Phase A: 50 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the product. The exact gradient will need to be optimized.

  • Monitor the elution at 260 nm (for the adenine moiety of CoA).

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the pure fractions to obtain the final product.

Part 4: Characterization by LC-MS/MS

Confirm the identity and purity of the synthesized this compound by LC-MS/MS.

  • LC Conditions: Use a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.

  • MS/MS Detection: Use positive ion electrospray ionization (ESI+). The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion will result from the neutral loss of the phosphopantetheine moiety.

Expected Mass-to-Charge Ratios (m/z):

Compound[M+H]⁺ (Precursor Ion)Characteristic Product Ion
This compoundCalculated m/zCalculated m/z

(Note: The exact m/z values should be calculated based on the precise atomic masses of the elements.)

Data Presentation

Table 1: Summary of Reaction Components and Conditions

ParameterStep 1: 2-HydroxylationStep 2: CoA Ligation
Enzyme Recombinant Human FA2HRecombinant LACS
Substrate Arachidonic Acid (50 µM)2-Hydroxyarachidonic Acid (50 µM)
Key Cofactors NADPH (1 mM)CoA (100 µM), ATP (5 mM), MgCl₂ (10 mM)
Buffer 100 mM Potassium Phosphate (pH 7.4)100 mM Potassium Phosphate (pH 7.4)
Temperature 37°C37°C
Incubation Time 2-4 hours1-2 hours
Expected Product 2-Hydroxyarachidonic AcidThis compound

Visualization of the Workflow

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: 2-Hydroxylation cluster_step2 Step 2: CoA Ligation cluster_purification Purification & Analysis Arachidonic_Acid Arachidonic Acid Reaction1 FA2H Reaction (NADPH) Arachidonic_Acid->Reaction1 Hydroxy_Acid 2-Hydroxyarachidonic Acid Reaction1->Hydroxy_Acid Reaction2 LACS Reaction (ATP, CoA) Hydroxy_Acid->Reaction2 Hydroxyacyl_CoA This compound (Crude) Reaction2->Hydroxyacyl_CoA SPE Solid-Phase Extraction (SPE) Hydroxyacyl_CoA->SPE HPLC RP-HPLC Purification SPE->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS Final_Product Pure this compound Standard LCMS->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway Context

The synthesized this compound is an intermediate in the biosynthesis of 2-hydroxy sphingolipids, which are integral components of cellular membranes, particularly in the myelin sheath of the nervous system.

Sphingolipid_Pathway Fatty_Acid Long-Chain Fatty Acid (e.g., Arachidonic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Hydroxy_FA LACS Long-Chain Acyl-CoA Synthetase (LACS) Hydroxy_FA->LACS Hydroxy_Acyl_CoA 2-Hydroxyacyl-CoA (e.g., this compound) LACS->Hydroxy_Acyl_CoA Ceramide_Synthase Ceramide Synthase Hydroxy_Acyl_CoA->Ceramide_Synthase Hydroxy_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->Hydroxy_Ceramide Sphingolipids Complex 2-Hydroxy Sphingolipids (e.g., in Myelin) Hydroxy_Ceramide->Sphingolipids

Caption: Biosynthetic pathway of 2-hydroxy sphingolipids.

References

Application Note: Analysis of 2-hydroxy C20:0-CoA using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy long-chain fatty acyl-Coenzyme A (acyl-CoA) species are important intermediates in fatty acid metabolism. Their analysis is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol and expected fragmentation patterns for the analysis of 2-hydroxy C20:0-CoA (2-hydroxyarachidoyl-CoA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies and data presented are based on established principles of acyl-CoA analysis.

Data Presentation: Expected Fragmentation Pattern

The fragmentation of 2-hydroxy C20:0-CoA in tandem mass spectrometry is expected to be dominated by characteristic cleavages of the Coenzyme A moiety and fragmentation of the fatty acyl chain influenced by the hydroxyl group. The following table summarizes the expected major ions in positive ionization mode.

Description Proposed Structure/Fragment Expected m/z
Precursor Ion [M+H]⁺1114.6
Product Ion 1 [M+H - H₂O]⁺1096.6
Product Ion 2 [M+H - 507]⁺ (Neutral loss of phospho-ADP)607.6
Product Ion 3 Adenosine 3',5'-diphosphate fragment428.0
Product Ion 4 Fragment from cleavage between C1-C2Varies
Product Ion 5 Fragment from cleavage between C2-C3Varies

Note: The exact m/z values for fragments resulting from cleavage of the fatty acyl chain (Product Ions 4 and 5) can vary and may require empirical determination.

Experimental Protocols

A robust and sensitive method for the analysis of 2-hydroxy C20:0-CoA involves reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the 2-hydroxy C20:0-CoA with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% to 95% B

    • 6-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 1114.6

  • Product Ions for Monitoring (m/z): 607.6, 428.0 (and others as determined empirically).

  • Collision Energy: Optimized for the specific instrument and analyte to achieve optimal fragmentation.

Mandatory Visualization

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway of 2-hydroxy C20:0-CoA

Precursor 2-hydroxy C20:0-CoA [M+H]⁺ m/z = 1114.6 Loss_H2O Loss of H₂O [M+H - H₂O]⁺ m/z = 1096.6 Precursor->Loss_H2O - H₂O Loss_507 Neutral Loss of phospho-ADP [M+H - 507]⁺ m/z = 607.6 Precursor->Loss_507 - 507 Da Frag_428 Adenosine 3',5'-diphosphate m/z = 428.0 Precursor->Frag_428 Fragmentation

Caption: Proposed fragmentation of 2-hydroxy C20:0-CoA.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Extract Concentrated Extract SPE->Extract LC Liquid Chromatography Extract->LC MS Tandem Mass Spectrometry LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for 2-hydroxy C20:0-CoA analysis.

References

Application Notes and Protocols for Stable Isotope Labeling Studies with 2-Hydroxyarachidoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope labeling studies with 2-hydroxyarachidoyl-CoA. This document is intended to guide researchers in the synthesis of labeled this compound, its application in metabolic tracing studies, and the subsequent analysis of its metabolic fate.

Application Notes

Introduction to this compound

This compound is the coenzyme A thioester of 2-hydroxyarachidonic acid, a hydroxylated derivative of the omega-6 polyunsaturated fatty acid, arachidonic acid. 2-hydroxylated fatty acids are important components of various lipids, particularly sphingolipids, and are found in numerous mammalian tissues, including the nervous system and skin. The presence of a hydroxyl group at the C-2 position significantly alters the biophysical properties of the fatty acid, influencing membrane structure and lipid-protein interactions. Recent research suggests that 2-hydroxylated fatty acids and their metabolites may play roles in cell signaling and disease pathogenesis.

Significance of Stable Isotope Labeling Studies

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms such as carbon (¹²C) or hydrogen (¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C or deuterium (B1214612), ²H), researchers can track the incorporation of the labeled molecule into downstream metabolites using mass spectrometry. This approach, often referred to as metabolic flux analysis, provides quantitative insights into the activity of metabolic pathways.[1][2][3]

Studying the metabolism of this compound using stable isotope tracers can help to:

  • Elucidate the complete metabolic pathway of 2-hydroxyarachidonic acid.

  • Quantify the flux through the peroxisomal α-oxidation pathway.

  • Identify novel downstream metabolites and signaling molecules.

  • Understand how the metabolism of 2-hydroxyarachidonic acid is altered in disease states.

  • Evaluate the on-target and off-target effects of drugs that modulate fatty acid metabolism.

Synthesis of Stable Isotope-Labeled this compound

Proposed Protocol for Synthesis of Deuterium-Labeled 2-Hydroxyarachidonic Acid

This protocol is adapted from methods for the deuteration of fatty acids.[4]

Objective: To introduce deuterium atoms into the arachidonic acid backbone prior to hydroxylation.

Materials:

  • Arachidonic acid

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) catalyst

  • Organic solvents (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment

Procedure:

  • Deuteration of Arachidonic Acid:

    • In a reaction vessel, dissolve arachidonic acid in a suitable organic solvent.

    • Add a catalytic amount of Pd/C.

    • Introduce D₂O to the reaction mixture.

    • Heat the reaction under an inert atmosphere and monitor the incorporation of deuterium using mass spectrometry. The number and position of incorporated deuterium atoms will depend on the specific reaction conditions.

    • Upon completion, quench the reaction and extract the deuterated arachidonic acid using an organic solvent.

    • Purify the deuterated arachidonic acid using column chromatography.

  • 2-Hydroxylation of Deuterated Arachidonic Acid:

    • The 2-hydroxylation can be achieved through chemical synthesis or enzymatic conversion using a fatty acid 2-hydroxylase (FA2H) enzyme.

    • Chemical Synthesis: This would likely involve the α-bromination of the deuterated arachidonic acid followed by nucleophilic substitution with a hydroxyl group.

    • Enzymatic Synthesis: Incubate the deuterated arachidonic acid with a purified or recombinant FA2H enzyme in a suitable buffer system.

    • Monitor the formation of deuterated 2-hydroxyarachidonic acid by LC-MS.

    • Purify the product using chromatographic techniques.

Protocol for Enzymatic Synthesis of Deuterated this compound

This protocol is based on general methods for the enzymatic synthesis of acyl-CoAs.

Objective: To convert the synthesized deuterium-labeled 2-hydroxyarachidonic acid into its coenzyme A thioester.

Materials:

  • Deuterium-labeled 2-hydroxyarachidonic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Standard laboratory equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the buffer solution, ATP, and MgCl₂.

    • Add the deuterium-labeled 2-hydroxyarachidonic acid (dissolved in a small amount of a suitable solvent like ethanol).

    • Add Coenzyme A.

    • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for 1-2 hours.

  • Reaction Quenching and Product Purification:

    • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

    • The deuterated this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Experimental Protocols for Stable Isotope Tracing

The following protocol outlines a general workflow for a stable isotope tracing experiment using deuterium-labeled this compound in a cell culture model.

Protocol: Tracing the Metabolism of Deuterium-Labeled this compound in Cultured Cells

Objective: To quantify the incorporation of deuterium from labeled this compound into downstream metabolites of the α-oxidation pathway.

Materials:

  • Cultured cells (e.g., hepatocytes, neurons)

  • Cell culture medium and supplements

  • Deuterium-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile (B52724), and water (LC-MS grade)

  • Internal standards for key metabolites (optional, but recommended for absolute quantification)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a medium containing a known concentration of deuterium-labeled this compound. It is crucial to determine the optimal concentration and labeling time through preliminary experiments.

    • Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 reverse-phase column to separate the metabolites. The gradient of the mobile phase (typically water and acetonitrile with a small amount of formic acid) should be optimized to resolve the analytes of interest.

    • Mass Spectrometry: Operate the mass spectrometer in a positive ion mode. For each analyte, determine the precursor ion (the m/z of the intact molecule) and the product ions (the m/z of fragments after collision-induced dissociation). The fragmentation of acyl-CoAs typically results in a characteristic neutral loss of 507 Da and a product ion at m/z 428.[5][6][7] The specific fragmentation pattern for this compound will need to be determined empirically.

    • Use multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the labeled and unlabeled versions of each metabolite.

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Mass Isotopologue Distribution of Key Metabolites in the α-Oxidation Pathway
MetaboliteTime (hours)M+0 (Unlabeled) (%)M+1 (%)M+2 (%)M+n (Deuterated) (%)
This compound 0100000
120.5 ± 2.15.2 ± 0.874.3 ± 3.5-
45.1 ± 0.92.3 ± 0.492.6 ± 2.8-
82.3 ± 0.51.1 ± 0.296.6 ± 1.9-
Pristanoyl-CoA 0100000
195.2 ± 1.83.1 ± 0.61.7 ± 0.3-
480.4 ± 3.210.5 ± 1.19.1 ± 1.5-
865.7 ± 4.518.9 ± 2.315.4 ± 2.1-
Formyl-CoA 0100000
198.1 ± 0.91.9 ± 0.30-
492.3 ± 1.57.7 ± 0.90-
885.6 ± 2.114.4 ± 1.80-

Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with 'n' deuterium atoms incorporated.

Table 2: Metabolic Flux Calculation
Metabolic StepFlux (nmol/mg protein/hr)
This compound → Pristanoyl-CoA + Formyl-CoACalculated value
Pristanoyl-CoA → β-oxidationCalculated value

Metabolic flux can be calculated using specialized software that fits the mass isotopologue distribution data to a metabolic network model.[1]

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis A Plate Cells B Incubate (24-48h) A->B C Add Deuterium-Labeled This compound B->C D Wash with PBS C->D E Quench & Extract (80% Methanol) D->E F Collect Lysate E->F G Centrifuge F->G H Collect Supernatant G->H I Inject Sample H->I J LC Separation I->J K MS/MS Detection J->K L Data Analysis K->L M M L->M Metabolic Flux Calculation

Caption: Experimental workflow for stable isotope tracing of this compound.

alpha_oxidation_pathway cluster_peroxisome Peroxisome HAC 2-Hydroxyarachidonic Acid (Deuterium-Labeled) HAC_CoA This compound (Deuterium-Labeled) HAC->HAC_CoA Acyl-CoA Synthetase Pristanal Pristanal (Deuterium-Labeled) HAC_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase Formyl_CoA Formyl-CoA HAC_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid (Deuterium-Labeled) Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA (Deuterium-Labeled) Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Ox β-Oxidation Pristanoyl_CoA->Beta_Ox Acetyl_CoA Acetyl_CoA Beta_Ox->Acetyl_CoA Propionyl-CoA

Caption: Peroxisomal α-oxidation pathway of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of 2-Hydroxyacyl-CoA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyacyl-CoA intermediates are crucial molecules in the peroxisomal alpha-oxidation pathway, a metabolic process responsible for the degradation of branched-chain fatty acids, such as phytanic acid, and 2-hydroxy long-chain fatty acids.[1][2] The accumulation of these intermediates can be indicative of certain metabolic disorders, including Refsum disease, making the development of robust enzymatic assays essential for both basic research and clinical diagnostics.[1] This document provides detailed protocols for the enzymatic assay of 2-hydroxyacyl-CoA intermediates, focusing on the activity of 2-hydroxyacyl-CoA lyase (HACL1), the key enzyme in their breakdown.[2]

Signaling Pathway: Peroxisomal Alpha-Oxidation of Phytanic Acid

The alpha-oxidation of phytanic acid is a multi-step process occurring within the peroxisomes. It involves the sequential action of several enzymes to shorten the branched-chain fatty acid by one carbon, allowing it to then enter the beta-oxidation pathway. The central role of HACL1 is to cleave the 2-hydroxyphytanoyl-CoA intermediate.[1][3]

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Two_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase (Fe2+, O2) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal HACL1 (TPP, Mg2+) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 (TPP, Mg2+) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase (NAD+) Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation To Beta-Oxidation

Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Protocols

This section details two distinct methods for assaying HACL1 activity: a coupled spectrophotometric assay and a more sensitive HPLC-based fluorescence assay.

Protocol 1: Coupled Spectrophotometric Assay for HACL1 Activity

This assay measures the production of the aldehyde product of the HACL1 reaction by coupling it to the reduction of NAD+ by an aldehyde dehydrogenase (ALDH). The resulting increase in NADH is monitored spectrophotometrically at 340 nm.

Experimental Workflow:

Spectrophotometric_Assay_Workflow cluster_assay Coupled Enzyme Reaction Two_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA Aldehyde Aldehyde Two_Hydroxyacyl_CoA->Aldehyde HACL1 NAD NAD+ NADH NADH Aldehyde->NADH Aldehyde Dehydrogenase Spectrophotometer Spectrophotometer NADH->Spectrophotometer Measure Absorbance at 340 nm

Caption: Workflow for the coupled spectrophotometric HACL1 assay.

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.8 mM MgCl₂.[4]

  • Thiamine (B1217682) Pyrophosphate (TPP) Stock Solution: 10 mM in water.

  • NAD+ Stock Solution: 50 mM in water.

  • Aldehyde Dehydrogenase (ALDH): A commercially available preparation with high specific activity.

  • 2-Hydroxyacyl-CoA Substrate: e.g., 2-hydroxyphytanoyl-CoA or 2-hydroxyoctadecanoyl-CoA. Synthesis may be required if not commercially available.[5][6]

  • Enzyme Source: Purified recombinant HACL1 or tissue/cell homogenate.

  • Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare the Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • 20 µM TPP[4]

    • 1 mM NAD+

    • A suitable concentration of ALDH (to be optimized to ensure it is not rate-limiting).

    • Enzyme source (e.g., purified HACL1 or cell lysate).

  • Pre-incubation: Incubate the reaction mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the Reaction: Start the reaction by adding the 2-hydroxyacyl-CoA substrate (e.g., to a final concentration of 40 µM).[4]

  • Monitor NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-30 minutes).

  • Calculate Activity: Determine the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: HPLC-Based Fluorescence Assay for HACL1 Activity

This highly sensitive method involves the derivatization of the aldehyde product of the HACL1 reaction using the Hantzsch reaction, followed by separation and quantification by reverse-phase HPLC with fluorescence detection.[7][8]

Experimental Workflow:

HPLC_Assay_Workflow cluster_reaction Enzymatic Reaction & Derivatization cluster_analysis Analysis Start Incubate HACL1 with 2-Hydroxyacyl-CoA Aldehyde_Product Aldehyde Product Start->Aldehyde_Product HACL1 Cleavage Derivatization Hantzsch Reaction (Cyclohexane-1,3-dione, Ammonium Acetate) Aldehyde_Product->Derivatization Add Derivatizing Agents Fluorescent_Derivative Fluorescent Derivative Derivatization->Fluorescent_Derivative Heat HPLC RP-HPLC Separation Fluorescent_Derivative->HPLC Fluorescence_Detector Fluorescence Detection (Ex: 390 nm, Em: 460 nm) HPLC->Fluorescence_Detector Quantification Quantification Fluorescence_Detector->Quantification

Caption: Workflow for the HPLC-based fluorescence HACL1 assay.

Materials and Reagents:

  • HACL1 Reaction Components: As described in Protocol 1 (excluding NAD+ and ALDH).

  • Derivatization Reagent:

    • 1.3 M Ammonium Acetate

    • 35.7 mM Cyclohexane-1,3-dione

    • 13.3% (v/v) Acetic Acid

  • Aldehyde Standards: For generating a standard curve (e.g., tridecanal, heptadecanal).[7]

  • HPLC System: With a C18 reverse-phase column and a fluorescence detector.

Procedure:

  • Enzymatic Reaction:

    • Perform the HACL1 enzymatic reaction as described in Protocol 1 (steps 1-3), but without NAD+ and ALDH.

    • Stop the reaction after a defined time (e.g., 30 minutes) by adding the derivatization reagent.

  • Derivatization (Hantzsch Reaction):

    • Add an equal volume of the derivatization reagent to the reaction mixture.

    • Heat the mixture at 80°C for 90 minutes.[7]

  • HPLC Analysis:

    • After cooling, inject an aliquot of the derivatized sample onto the RP-HPLC system.

    • Separate the fluorescent aldehyde derivative using an appropriate gradient of mobile phases (e.g., methanol/water).

    • Detect the fluorescent product using an excitation wavelength of 390 nm and an emission wavelength of 460 nm.[7]

  • Quantification:

    • Prepare a standard curve using known concentrations of aldehyde standards that have undergone the same derivatization procedure.

    • Quantify the amount of aldehyde produced in the enzymatic reaction by comparing the peak area to the standard curve.

Data Presentation

Quantitative data from enzymatic assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Kinetic Parameters of HACL1

SubstrateKm (µM)Vmax (units/mg)Source OrganismReference
2-Hydroxy-3-methylhexadecanoyl-CoA15Not ReportedRat[4]
2-Hydroxyisobutyryl-CoA1201.3 s⁻¹ (kcat)Actinobacteria[9]

Note: Kinetic parameters can vary significantly with substrate, pH, and temperature.

Table 2: Quantification of 2-Hydroxyacyl-CoA Pathway Intermediates in HACL1 Deficient Mice

MetaboliteWild-Type (ng/mg liver)HACL1-/- (ng/mg liver)Fold ChangeReference
Phytanic Acid~100~240~2.4[10]
2-Hydroxyphytanic Acid~2~110~55[10]

This data highlights the accumulation of the HACL1 substrate and its precursor in a knockout model, validating the enzyme's role in vivo.

Quantification of 2-Hydroxyacyl-CoA Intermediates in Biological Samples

For the direct quantification of 2-hydroxyacyl-CoA intermediates in tissues and cells, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.

General LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • Rapidly homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., methanol/chloroform or trichloroacetic acid) to quench enzymatic activity and extract acyl-CoAs.[11][12]

    • Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

  • Solid-Phase Extraction (SPE):

    • Purify and concentrate the acyl-CoA fraction from the extract using a suitable SPE cartridge (e.g., Oasis HLB).[11]

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column.[13]

    • Detect and quantify the specific 2-hydroxyacyl-CoA species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[13]

Logical Relationship for Method Selection:

Method_Selection Goal Goal of the Experiment Measure_Activity Measure HACL1 Activity Goal->Measure_Activity Quantify_Intermediates Quantify 2-Hydroxyacyl-CoA Concentrations Goal->Quantify_Intermediates High_Throughput High-Throughput Screening? Measure_Activity->High_Throughput Consider High_Sensitivity High Sensitivity Required? Measure_Activity->High_Sensitivity Consider LC_MSMS LC-MS/MS Quantify_Intermediates->LC_MSMS Recommended Method Spectrophotometric Coupled Spectrophotometric Assay High_Throughput->Spectrophotometric Yes HPLC_Fluorescence HPLC-Fluorescence Assay High_Throughput->HPLC_Fluorescence No High_Sensitivity->Spectrophotometric No High_Sensitivity->HPLC_Fluorescence Yes

Caption: Decision tree for selecting the appropriate assay method.

References

Solid-Phase Extraction for the Isolation of Very-Long-Chain Acyl-CoAs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) thioesters from biological samples, particularly tissues, using solid-phase extraction (SPE). The presented methodology is crucial for researchers investigating lipid metabolism, cellular signaling, and the pathology of diseases related to fatty acid oxidation disorders.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential molecules involved in numerous biological processes, including the formation of cellular membranes, protein acylation, and the synthesis of signaling molecules. Their metabolic activation to acyl-CoA thioesters is a prerequisite for their participation in these pathways. The accurate quantification of VLC-acyl-CoAs is therefore critical for understanding the dynamics of lipid metabolism and the molecular basis of various diseases.

Solid-phase extraction offers a robust and efficient method for the purification and concentration of VLC-acyl-CoAs from complex biological matrices, enabling sensitive downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS). This application note details a widely applicable protocol and provides the necessary information for its successful implementation in a research setting.

Data Presentation

The efficiency of the solid-phase extraction protocol is critical for accurate quantification. The following table summarizes reported recovery rates for long-chain acyl-CoAs using methods analogous to the one described below. While specific recovery for individual VLC-acyl-CoAs may vary depending on chain length and saturation, these values provide a general benchmark for the expected performance of the protocol.

SPE Sorbent TypeAnalyteSample MatrixReported Recovery Rate (%)Reference
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelVarious acyl-CoAsRat Liver83-90[1]
Oligonucleotide Purification ColumnLong-chain acyl-CoAsRat Tissues70-80[2]

Signaling Pathway Context: Fatty Acid β-Oxidation

VLC-acyl-CoAs are key substrates for the mitochondrial fatty acid β-oxidation pathway, a major process for cellular energy production. The initial and rate-limiting step for long-chain fatty acids is their transport into the mitochondrial matrix via the carnitine shuttle. Once inside, they undergo a cyclical series of four enzymatic reactions, collectively known as β-oxidation, which shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to generate further ATP. Deficiencies in this pathway are associated with a range of metabolic disorders.

FattyAcidBetaOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix VLCFA Very-Long-Chain Fatty Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl-CoA_Synthetase VLC-acyl-CoA_cyto VLC-acyl-CoA CPT1 CPT1 VLC-acyl-CoA_cyto->CPT1 Carnitine Acyl-CoA_Synthetase->VLC-acyl-CoA_cyto CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 VLC-acyl-CoA_mito VLC-acyl-CoA CPT2->VLC-acyl-CoA_mito CoA Beta_Oxidation β-Oxidation Spiral VLC-acyl-CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Fatty Acid β-Oxidation Pathway for VLC-acyl-CoAs.

Experimental Workflow

The overall experimental workflow for the isolation and analysis of VLC-acyl-CoAs is a multi-step process that requires careful handling to ensure the stability of the target analytes. The following diagram outlines the key stages of the procedure.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Tissue Sample Collection (Flash-freeze in liquid N2) Homogenization Homogenization (in ice-cold acidic buffer) Sample_Collection->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Column_Conditioning Column Conditioning Sample_Loading Sample Loading Supernatant_Collection->Sample_Loading Column_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution of VLC-acyl-CoAs Washing->Elution Solvent_Evaporation Solvent Evaporation Elution->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Application Note: Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Derivatization of 2-Hydroxy Fatty Acids for GC-MS Analysis Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy fatty acids (2-OH FAs) are important bioactive lipids involved in various physiological and pathological processes. Their accurate quantification is crucial for understanding their roles in diseases and for potential therapeutic development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing fatty acids due to its high resolution and sensitivity. However, the inherent characteristics of 2-OH FAs—low volatility and the presence of polar carboxyl and hydroxyl functional groups—prevent their direct analysis.[1][2] These polar groups can cause poor peak shape, tailing, and strong adsorption to the GC column.[1][2]

To overcome these challenges, a critical derivatization step is required to convert the non-volatile 2-OH FAs into thermally stable and volatile derivatives suitable for GC-MS analysis.[2] This application note provides a detailed protocol for a robust two-step derivatization procedure involving esterification of the carboxyl group followed by silylation of the hydroxyl group.

Principle of Derivatization

The analysis of 2-OH FAs by GC-MS typically requires a two-step derivatization to block both polar functional groups:

  • Esterification: The carboxylic acid group (-COOH) is converted into a less polar and more volatile methyl ester (-COOCH₃), creating a fatty acid methyl ester (FAME).[2][3] This is commonly achieved using acid-catalyzed methods with reagents like boron trifluoride (BF₃) in methanol.[1][3]

  • Silylation: The hydroxyl group (-OH) is converted into a trimethylsilyl (B98337) (TMS) ether (-O-Si(CH₃)₃).[1][4] Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are highly effective for this conversion.[1][2]

The final product, a 2-trimethylsilyloxy fatty acid methyl ester, is significantly more volatile and thermally stable, leading to improved chromatographic separation and detection by GC-MS.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined in the workflow diagram below. This multi-step procedure ensures that the 2-hydroxy fatty acids are efficiently converted into their volatile derivatives for accurate GC-MS analysis.

Derivatization_Workflow General Workflow for 2-OH FA Derivatization cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Sample containing 2-Hydroxy Fatty Acids Extraction Lipid Extraction & Drying Sample->Extraction Esterification Step 1: Esterification (BF₃-Methanol) Extraction->Esterification Derivatize Carboxyl Group Silylation Step 2: Silylation (BSTFA + 1% TMCS) Esterification->Silylation Isolate FAMEs GCMS GC-MS Injection & Analysis Silylation->GCMS Derivatize Hydroxyl Group Data Data Processing & Quantification GCMS->Data

Caption: Workflow for 2-OH FA derivatization and analysis.

Detailed Experimental Protocol

This protocol describes the two-step derivatization of 2-hydroxy fatty acids from a dried lipid extract.

Materials:

  • Dried lipid extract containing 2-OH FAs (1-25 mg)

  • Boron trifluoride-methanol solution (BF₃-Methanol, 12-14% w/w)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

  • Micro-reaction vials (2-5 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer and centrifuge

Protocol:

Step 1: Acid-Catalyzed Esterification (to form FAMEs)

  • Place the dried lipid extract into a screw-capped micro-reaction vial.

  • Add 2 mL of BF₃-Methanol reagent to the vial.

  • Cap the vial tightly and vortex for 10-20 seconds to ensure the sample is fully dissolved.

  • Heat the mixture at 60-80°C for 60 minutes.[1][5]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Centrifuge for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper hexane layer to a new clean vial. To ensure complete dryness, pass the organic layer through a small column of anhydrous Na₂SO₄ or add Na₂SO₄ directly to the new vial.[1]

  • Evaporate the hexane under a gentle stream of nitrogen to complete dryness. The resulting residue contains the 2-hydroxy fatty acid methyl esters.

Step 2: Silylation (to form TMS ethers)

  • To the dried FAME residue from Step 1, add 100 µL of an aprotic solvent (e.g., pyridine or acetonitrile) to redissolve the sample.

  • Add 50 µL of the silylating agent (BSTFA + 1% TMCS).[1][2]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If needed, the sample can be further diluted with hexane.

Data Presentation & Reagent Comparison

The choice of derivatization reagent is critical for achieving accurate and reproducible results. The tables below summarize common reagents and typical GC-MS operating conditions.

Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Analysis

Reagent ClassReagent ExampleTarget Functional Group(s)Reaction ConditionsKey Advantages & Notes
Esterification Boron Trifluoride (BF₃)-MethanolCarboxylic Acids60-100°C, 5-60 min[5]Effective for FAME preparation under mild conditions; widely used for complex lipids.[1][5]
Methanolic HClCarboxylic Acids60-100°C, 1-2 hrUseful for esterifying a wide range of fatty acids, including bile acids.[3]
Silylation BSTFA + 1% TMCSHydroxyls, Carboxyls, Amines60°C, 30-60 min[1][2]Highly reactive due to the TMCS catalyst; produces stable TMS derivatives.[3] Reacts with both hydroxyl and carboxyl groups.[1]
MSTFAHydroxyls, Carboxyls, Amines60°C, 30-60 minAnother common and powerful silylating agent.[1]
Acylation Acetic AnhydrideHydroxyls, Amines70-90°C, 30 min[6]Forms acetate (B1210297) esters. Can be an alternative to silylation for the hydroxyl group.[7]

Table 2: Typical GC-MS Parameters for Analysis of Derivatized 2-OH FAs

ParameterTypical SettingNotes
GC Column DB-23, SP-2380, or similar (50%-cyanopropyl)-methylpolysiloxane phaseProvides good separation of fatty acid isomers.[8]
Injection Mode Splitless or Split (e.g., 10:1)Splitless mode is preferred for trace-level analysis.[5]
Injector Temp. 250 - 280°C[5][8]Ensures rapid volatilization of the derivatized analytes.
Carrier Gas HeliumFlow rate typically 1.0 - 1.5 mL/min.[5]
Oven Program Initial 70-100°C, hold for 1-2 min, ramp at 5-10°C/min to 240-250°C, hold for 5-10 min.[5][8]The program must be optimized based on the specific column and analytes of interest.
MS Transfer Line 240 - 310°C[8]Should be maintained at a high temperature to prevent analyte condensation.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.[5]
Mass Range m/z 50-600A typical mass range to capture both the molecular ion and key fragment ions.

Conclusion

The derivatization of 2-hydroxy fatty acids is an essential step for reliable quantification and identification using GC-MS. The two-step protocol involving esterification with BF₃-Methanol followed by silylation with BSTFA is a robust and widely adopted method that effectively converts these polar analytes into volatile derivatives. This process enables high-quality chromatographic separation and generates characteristic mass spectra, facilitating accurate analysis for researchers in life sciences and drug development.

References

Application Notes and Protocols for Subcellular Fractionation to Isolate 2-Hydroxyarachidoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyarachidoyl-CoA is a critical intermediate in the metabolism of 2-hydroxy long-chain fatty acids. Understanding its distribution within the cell is essential for elucidating its role in various physiological and pathological processes. The subcellular localization of acyl-CoA pools dictates their metabolic fate and signaling functions, influencing everything from energy homeostasis to gene expression.[1][2] For instance, nuclear and cytosolic pools of acyl-CoAs like acetyl-CoA and propionyl-CoA have been shown to be distinct, with the nuclear pool directly influencing histone acylation.[1][3] The breakdown of 2-hydroxyfatty acids, such as 2-hydroxyarachidonic acid, is known to occur in peroxisomes, making this organelle a key target for investigation.[4]

These application notes provide a detailed protocol for the isolation and quantification of this compound from various subcellular compartments, primarily focusing on peroxisomes, mitochondria, microsomes, and the cytosol, using a combination of differential and density gradient centrifugation.

Principle of the Method

Subcellular fractionation separates organelles based on differences in their physical properties, such as size, shape, and density.[5][6] The process begins with the gentle lysis of cells to release their contents while keeping the organelles intact. This is followed by a series of centrifugation steps at increasing speeds (differential centrifugation) to pellet successively smaller components. For higher purity, particularly for separating organelles with similar densities like mitochondria and peroxisomes, the crude fractions are further resolved by density gradient centrifugation.[6][7] Subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS), is used to quantify the acyl-CoA pools in each fraction. For rigorous quantification, advanced methods like Stable Isotope Labeling of Essential Nutrients in Cell Culture-Subcellular Fractionation (SILEC-SF) can be employed to account for sample loss and matrix effects during processing.[1][3][8]

Experimental Workflow

The overall workflow involves cell harvesting, homogenization, sequential centrifugation to isolate different organelles, assessment of fraction purity, and finally, extraction and quantification of the target molecule, this compound.

G Experimental Workflow for Subcellular Acyl-CoA Analysis A Start: Cultured Cells or Tissue B Cell Harvesting & Washing A->B C Homogenization (Dounce Homogenizer) B->C D Low-Speed Centrifugation (~1,000 x g) C->D E Pellet 1 (Nuclei, Debris) D->E Pellet F Supernatant 1 D->F Supernatant P Purity Assessment (Western Blot, Enzyme Assays) E->P G Medium-Speed Centrifugation (~20,000 x g) F->G H Pellet 2 (Crude Mitochondria/ Peroxisomes) G->H Pellet I Supernatant 2 G->I Supernatant M Density Gradient Centrifugation (e.g., OptiPrep™ or Sucrose) H->M J High-Speed Centrifugation (Ultracentrifugation, ~100,000 x g) I->J K Pellet 3 (Microsomes) J->K Pellet L Supernatant 3 (Cytosol) J->L Supernatant K->P Q Acyl-CoA Extraction from each fraction K->Q L->P L->Q N Purified Mitochondria M->N O Purified Peroxisomes M->O N->P N->Q O->P O->Q R LC-MS/MS Analysis Q->R

Caption: Workflow for isolating subcellular organelles and analyzing acyl-CoA pools.

Experimental Protocols

Protocol 1: Subcellular Fractionation

This protocol is adapted from standard procedures for isolating peroxisomes and other organelles from cultured mammalian cells.[7][9]

A. Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (HB): 250 mM Sucrose (B13894), 10 mM HEPES (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail. Keep on ice.

  • Mitochondria Resuspension Buffer (MRB): 250 mM Mannitol, 20 mM HEPES (pH 7.4), 1 mM EGTA. Keep on ice.

  • Density Gradient Medium (e.g., OptiPrep™ or a prepared sucrose gradient).

  • Dounce homogenizer with a tight-fitting pestle.[7]

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

B. Cell Preparation:

  • Harvest cultured cells (e.g., from 5-10 confluent 150 cm² flasks). For adherent cells, use trypsin and quench with a serum-containing medium.[7]

  • Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[7]

C. Homogenization:

  • Resuspend the packed cell volume (PCV) in 3 volumes of ice-cold Homogenization Buffer.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

  • Homogenize with 15-20 strokes of a tight-fitting pestle on ice. Check for cell lysis periodically using a microscope (expect >80% lysis).

D. Differential Centrifugation:

  • Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant (Post-Nuclear Supernatant, PNS) and transfer it to a new tube.

  • Centrifuge the PNS at 20,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial/peroxisomal fraction.[6]

  • Collect the supernatant and transfer it to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[6]

  • The final supernatant is the cytosolic fraction.

  • Store the cytosolic and microsomal fractions at -80°C or proceed directly to extraction.

E. Density Gradient Purification of Mitochondria and Peroxisomes:

  • Gently resuspend the crude mitochondrial/peroxisomal pellet from step D3 in a minimal volume of MRB.

  • Prepare a discontinuous density gradient (e.g., using OptiPrep™ or sucrose solutions of varying concentrations).

  • Carefully layer the resuspended pellet onto the top of the gradient.

  • Centrifuge at a high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.

  • Mitochondria and peroxisomes will separate into distinct bands based on their density.

  • Carefully collect the individual bands using a pipette. Dilute each fraction with MRB and centrifuge again to pellet the purified organelles.

Protocol 2: Purity Assessment of Fractions

To ensure the quality of the fractionation, the purity of each fraction must be validated using Western blotting for established organelle-specific marker proteins.[10]

A. Procedure:

  • Measure the protein concentration of each fraction (e.g., using a Bradford or BCA assay).

  • Perform SDS-PAGE and Western blot analysis on an equal amount of protein from each fraction.

  • Probe the blots with antibodies against the following marker proteins:

    • Cytosol: GAPDH or Tubulin

    • Mitochondria: Cytochrome c oxidase (COX IV) or SDHA[7][10]

    • Peroxisomes: Catalase or PMP70[7][10]

    • Nucleus: Histone H3 or Lamin B1

    • Microsomes (ER): Calnexin or Calreticulin

B. Expected Outcome: The purified fractions should show strong enrichment of their respective markers and minimal cross-contamination from other compartments.

Data Presentation

Quantitative data from the analysis of subcellular fractions should be presented clearly to allow for easy interpretation and comparison.

Table 1: Example Purity Assessment of Subcellular Fractions

FractionMarker ProteinRelative Enrichment (Fold Change vs. Homogenate)
CytosolGAPDH4.5
MitochondriaCOX IV10.2
PeroxisomesCatalase15.1
MicrosomesCalnexin8.7
Note: Data are illustrative. Actual enrichment depends on cell type and protocol optimization.

Table 2: Illustrative Distribution of this compound

Subcellular FractionThis compound (pmol/mg protein)
Whole Cell Lysate1.5 ± 0.2
Cytosol0.8 ± 0.1
Mitochondria2.1 ± 0.3
Peroxisomes 12.5 ± 1.8
Microsomes1.1 ± 0.2
Nucleus< 0.1 (Below Limit of Detection)
Disclaimer: These are hypothetical data based on the known peroxisomal localization of 2-hydroxy fatty acid metabolism.[4] Actual values must be determined experimentally.

Signaling Pathway Visualization

The primary metabolic fate of 2-hydroxy long-chain fatty acids occurs within the peroxisome. The fatty acid is first activated to its CoA ester and then cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1).[4]

G cluster_peroxisome Peroxisome FA 2-Hydroxyarachidonic Acid AcylCoA_Synth Acyl-CoA Synthetase FA->AcylCoA_Synth AMP_Out AMP + PPi AcylCoA_Synth->AMP_Out H_CoA This compound AcylCoA_Synth->H_CoA CoA_In CoA-SH CoA_In->AcylCoA_Synth ATP_In ATP ATP_In->AcylCoA_Synth HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) H_CoA->HACL1 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde Heptadecanal (n-1 Aldehyde) HACL1->Aldehyde

Caption: Peroxisomal breakdown of 2-hydroxyarachidonic acid.[4]

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Recovery of Very-Long-Chain Acyl-CoAs from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of very-long-chain acyl-CoAs (VLC-CoAs) from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for preserving VLC-CoA integrity in plasma samples?

A1: Due to their inherent instability, proper handling and storage of plasma samples are paramount to prevent enzymatic and chemical degradation of VLC-CoAs. Immediate processing of fresh plasma is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, as they can significantly compromise the stability of acyl-CoAs.[1]

Q2: Which extraction methods are most effective for recovering intact VLC-CoAs from plasma?

A2: A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust and commonly employed strategy. Protein precipitation, often with a cold organic solvent like isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol, effectively removes the bulk of proteins while simultaneously extracting lipids and acyl-CoAs.[1][2] The subsequent use of SPE, particularly with a weak anion exchange or a specialized polymeric sorbent, allows for the selective purification and concentration of the acyl-CoAs, leading to cleaner samples and improved recovery.[1][3][4]

Q3: Why is the choice of internal standard crucial, and what are the recommendations?

A3: Internal standards (IS) are essential for accurate quantification as they correct for sample loss and variations during the extraction and analysis process.[5] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C-labeled or deuterium-labeled VLC-CoAs), as it has nearly identical chemical and physical properties.[5] If a SIL-VLC-CoA is unavailable, a structural analogue with a different chain length (e.g., Heptadecanoyl-CoA or C17-CoA) can be used.[1][6] It is critical to add the internal standard as early as possible in the sample preparation workflow to account for losses throughout the entire procedure.[1]

Q4: How can I minimize the degradation of VLC-CoAs during the extraction process?

A4: To preserve the integrity of VLC-CoAs, it is essential to work quickly and maintain cold conditions (on ice) at all times.[1] Using fresh, high-purity solvents and acidic buffers (e.g., KH₂PO₄ at pH 4.9) can help to inhibit enzymatic activity that may degrade the acyl-CoAs.[1][3]

Troubleshooting Guide

Q1: I am observing consistently low yields of my target VLC-CoAs. What are the likely causes and how can I troubleshoot this?

A1: Low recovery of VLC-CoAs can stem from several issues. Below is a guide to address this problem:

Potential CauseTroubleshooting Steps
Incomplete Protein Precipitation & Analyte Extraction Ensure thorough vortexing after adding the organic solvent to the plasma. Sonication on ice after adding the precipitation solvent can improve the release of analytes trapped within protein precipitates.[7] Optimize the ratio of extraction solvent to plasma volume; a higher solvent-to-sample ratio can improve extraction efficiency.
Degradation of VLC-CoAs Always work on ice and use pre-chilled solvents and tubes.[1] Process samples as quickly as possible. Ensure the pH of your buffers is appropriate to minimize chemical hydrolysis.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Do not let the sorbent bed dry out during conditioning and loading, as this can lead to analyte breakthrough and lower recovery.[8] Optimize the wash and elution steps; a wash step that is too strong can remove the analyte, while an elution solvent that is too weak will result in incomplete recovery.
Analyte Loss During Solvent Evaporation If a solvent evaporation step is used, perform it under a gentle stream of nitrogen at a low temperature (e.g., room temperature) to prevent degradation and loss of the analyte.[1]

Q2: I am seeing high variability between my technical replicates. What could be the cause?

A2: High variability is often due to inconsistent sample handling and processing. Ensure that each replicate is treated identically at every step. Pay close attention to timing, volumes, and mixing consistency. When using SPE, a slow and consistent flow rate during sample loading is crucial for reproducible retention of the analyte on the sorbent.[8] Automated liquid handling systems for 96-well plates can significantly improve reproducibility compared to manual methods.[9]

Q3: My final extract is producing a noisy baseline or showing signs of ion suppression in my LC-MS/MS analysis. How can I improve sample cleanup?

A3: A noisy baseline or ion suppression indicates the presence of interfering substances from the plasma matrix. To address this, consider the following:

  • Optimize the SPE wash step: Use a stronger wash solvent (or a series of washes with solvents of increasing strength) to remove more of the interfering compounds without eluting your VLC-CoAs of interest.

  • Use a more selective SPE sorbent: Polymeric SPE phases can offer different selectivity compared to traditional silica-based sorbents and may result in cleaner extracts by minimizing protein binding.[4]

  • Divert the flow: During the initial part of your LC gradient, divert the flow from the mass spectrometer to waste. This can prevent salts and other highly polar, non-retained contaminants from entering the ion source.

Data Presentation

Table 1: Comparison of Common Extraction Techniques for Acyl-CoAs

Extraction MethodAdvantagesDisadvantagesTypical Recovery Rates
Liquid-Liquid Extraction (LLE) Simple and inexpensive.Can be labor-intensive, may form emulsions, and can have lower selectivity.[10]60-98% (for various drugs, method dependent).[11]
Protein Precipitation (PPT) Fast, simple, and effective at removing the majority of proteins.[2]May not be sufficient for removing all interferences, and analytes can be lost through co-precipitation.[12]Variable, often used as a first step.
Solid-Phase Extraction (SPE) High selectivity, provides cleaner extracts, and allows for sample concentration.[10]Requires method development and can be more expensive than LLE.[10]70-80% (for long-chain acyl-CoAs from tissue).[3]
PPT followed by SPE Combines the benefits of both methods, resulting in high purity and good recovery.More steps involved, potentially increasing processing time.>80% (method dependent and optimized).

Note: Recovery rates are highly dependent on the specific acyl-CoA, the biological matrix, and the optimization of the protocol. The values presented are for general guidance.

Experimental Protocols

Protocol: Combined Protein Precipitation and Solid-Phase Extraction for VLC-CoA Recovery from Plasma

This protocol is a synthesized approach based on established methods for acyl-CoA extraction.[1][3]

Materials:

  • Human plasma collected in EDTA or citrate (B86180) tubes

  • Internal Standard (IS) solution (e.g., 10 µM C17-CoA in water)

  • Pre-chilled (-20°C) isopropanol

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Weak anion exchange or polymeric SPE columns/plates (e.g., 100 mg bed mass)

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: 100 mM KH₂PO₄ buffer, pH 4.9

  • SPE Wash Solvent: 2% Formic Acid in water

  • SPE Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a pre-chilled microcentrifuge tube, add 100 µL of plasma.

    • Spike the sample with 10 µL of the internal standard solution and vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of pre-chilled (-20°C) isopropanol to the plasma sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the sample at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Add 1 mL of methanol to the SPE column and let it pass through by gravity or gentle vacuum.

    • Equilibration: Add 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9) to the column and let it pass through. Do not allow the sorbent bed to dry.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE column. Allow the sample to pass through slowly (approx. 1 drop per second).

    • Washing: Add 1 mL of the wash solvent (2% Formic Acid) to the column to remove impurities.

    • Elution: Place a clean collection tube under the SPE column. Add 1 mL of the elution solvent (5% NH₄OH in Methanol) to elute the VLC-CoAs.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Add Isopropanol (400 µL) add_is->ppt vortex 4. Vortex & Incubate (-20°C) ppt->vortex centrifuge 5. Centrifuge (4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant load 9. Load Supernatant supernatant->load Transfer condition 7. Condition (Methanol) equilibrate 8. Equilibrate (KH2PO4 Buffer) condition->equilibrate equilibrate->load wash 10. Wash (2% Formic Acid) load->wash elute 11. Elute (5% NH4OH in Methanol) wash->elute dry 12. Dry Under Nitrogen elute->dry Transfer Eluate reconstitute 13. Reconstitute dry->reconstitute analyze 14. LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for VLC-CoA extraction from plasma.

G start Low VLC-CoA Recovery? check_is Is Internal Standard Recovery Also Low? start->check_is Yes system_issue Systematic Issue: - Degradation - Inefficient Extraction check_is->system_issue Yes analyte_issue Analyte-Specific Issue: - Co-precipitation - Poor SPE Retention check_is->analyte_issue No check_temp Are samples/reagents kept on ice? system_issue->check_temp temp_no Action: Maintain cold chain throughout. check_temp->temp_no No check_spe Is SPE workflow optimized? check_temp->check_spe Yes end_node Re-evaluate Recovery temp_no->end_node spe_no Action: Verify conditioning, loading speed, and elution solvent. check_spe->spe_no No check_spe->end_node Yes spe_no->end_node check_ppt Is protein pellet very large? analyte_issue->check_ppt ppt_yes Action: Try sonication or different solvent to improve release. check_ppt->ppt_yes Yes check_wash Is analyte lost in SPE wash step? check_ppt->check_wash No ppt_yes->end_node wash_yes Action: Use a weaker wash solvent. check_wash->wash_yes Yes check_wash->end_node No wash_yes->end_node

Caption: Troubleshooting decision tree for low VLC-CoA recovery.

References

Troubleshooting low signal intensity for 2-hydroxy fatty acids in LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-hydroxy fatty acids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for my 2-hydroxy fatty acid analytes?

Low signal intensity for 2-hydroxy fatty acids is a common challenge and can stem from several factors. A primary reason is their inherent chemical nature; like other fatty acids, they often exhibit poor ionization efficiency in typical reversed-phase LC-MS conditions.[1][2] Additionally, issues with sample preparation, suboptimal LC-MS parameters, or ion suppression from complex biological matrices can significantly decrease signal intensity.[3]

Q2: What is the most effective ionization mode for 2-hydroxy fatty acids?

While 2-hydroxy fatty acids possess a carboxyl group that can be deprotonated, making negative ion mode a logical choice, this mode can suffer from poor sensitivity.[2][4] For underivatized fatty acids, negative ion mode is often used.[2] However, to significantly enhance sensitivity, derivatization strategies that allow for analysis in positive ion mode are frequently recommended.[1][5][6]

Q3: Can derivatization improve the signal intensity of 2-hydroxy fatty acids?

Absolutely. Chemical derivatization is a highly effective strategy to overcome the poor ionization efficiency of fatty acids.[1][6] Derivatization can introduce a permanent positive charge to the molecule, a technique known as "charge reversal," which can lead to a dramatic increase in signal intensity, sometimes by several orders of magnitude, when analyzed in positive ion mode.[1][4][6]

Q4: What are some common derivatization reagents for this purpose?

Several reagents are available to derivatize the carboxylic acid group of 2-hydroxy fatty acids. Some examples include:

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent adds a permanent positive charge, significantly enhancing detection in positive ion mode.[4]

  • 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI): This reagent can be used to distinguish between 2-hydroxy and 3-hydroxy fatty acids through characteristic fragment ions.[7]

  • Trimethylaminoethyl (TMAE) derivatives: These can be introduced to the hydroxyl group to increase ionization efficiency and sensitivity.[8]

Q5: How critical is sample preparation for analyzing 2-hydroxy fatty acids in biological samples?

Sample preparation is a critical step. Biological samples are complex matrices containing numerous compounds that can interfere with the analysis and cause ion suppression.[3] Effective sample preparation, which often includes lipid extraction and solid-phase extraction (SPE), is essential to enrich the analytes of interest and remove contaminants, thereby improving signal quality and reproducibility.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low signal intensity issues.

Problem: Low or No Signal for 2-Hydroxy Fatty Acid Standards

If you are struggling with a weak signal even with a pure standard, the issue likely lies with the LC-MS method itself.

Troubleshooting Workflow for Standard Analysis

A Start: Low Signal with Standard B Optimize ESI Source Parameters (Voltage, Gas, Temperature) A->B C Check Mobile Phase Composition (Organic Content, Additives) B->C D Evaluate Ionization Mode (Positive vs. Negative) C->D F Signal Improved? D->F H Contact Technical Support D->H If signal remains poor and derivatization is not an option E Consider Derivatization G Problem Solved E->G F->E No F->G Yes

Caption: Troubleshooting workflow for low signal with standards.

Detailed Steps:

  • Optimize ESI Source Parameters: The efficiency of electrospray ionization is highly dependent on the source settings. Systematically adjust the capillary voltage, nebulizer gas pressure, and desolvation temperature to find the optimal conditions for your analyte.

  • Mobile Phase Composition: Ensure your mobile phase is appropriate. For reversed-phase chromatography, a higher organic content generally improves ESI efficiency. The use of additives like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) can enhance protonation in positive mode, while ammonium hydroxide (B78521) can aid deprotonation in negative mode.[9]

  • Evaluate Ionization Mode: If you are using negative ion mode, try switching to positive ion mode, especially if you are open to derivatization. For some underivatized fatty acids, negative mode can work, but sensitivity is often a limiting factor.[2][4]

  • Implement Derivatization: If optimization of the above parameters does not yield a satisfactory signal, derivatization is the next logical step. This is often the most effective way to achieve a significant boost in sensitivity.[1][6]

Problem: Good Signal with Standards, but Low Signal in Biological Samples

This scenario strongly suggests that components of your sample matrix are interfering with the analysis, a phenomenon known as matrix effects or ion suppression.

Troubleshooting Workflow for Biological Sample Analysis

A Start: Low Signal in Sample B Review Sample Extraction Protocol (e.g., Bligh-Dyer, MTBE) A->B C Implement/Optimize Solid-Phase Extraction (SPE) B->C D Check for Column Overload C->D E Dilute Sample Extract D->E F Signal Improved? E->F G Problem Solved F->G Yes H Consider Isotope-Labeled Internal Standard F->H No H->G

Caption: Troubleshooting workflow for low signal in biological samples.

Detailed Steps:

  • Review Sample Extraction: Ensure your lipid extraction method is efficient for 2-hydroxy fatty acids. Common methods include the Bligh-Dyer or methyl tert-butyl ether (MTBE) based extractions.[3]

  • Incorporate Solid-Phase Extraction (SPE): SPE is crucial for cleaning up complex samples. It helps to remove salts, phospholipids, and other interfering substances that can suppress the ionization of your target analytes.[3]

  • Check for Column Overload: Injecting too much sample onto the LC column can lead to poor chromatography and ion suppression.

  • Dilute the Sample: A simple way to mitigate matrix effects is to dilute the sample extract. This reduces the concentration of interfering compounds relative to your analyte.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is highly recommended to correct for matrix effects and improve quantitative accuracy.

Experimental Protocols

Protocol 1: General Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for extracting lipids from biological tissues and fluids.

  • Homogenization: Homogenize your tissue sample in a mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v). For liquid samples, add the chloroform and methanol to your sample to achieve the same ratio.

  • Phase Separation: Add additional chloroform and water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection: The lipids, including 2-hydroxy fatty acids, will be in the lower chloroform layer. Carefully collect this layer.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).

Protocol 2: Derivatization with AMPP for Enhanced Positive Ionization

This protocol describes a general procedure for derivatizing the carboxylic acid group of 2-hydroxy fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) to improve sensitivity in positive ion mode ESI-MS.[4]

  • Reagent Preparation: Prepare a solution of AMPP and a coupling agent (e.g., a carbodiimide (B86325) like EDC) in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction: Add the AMPP and coupling agent solution to your dried lipid extract.

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours).

  • Quenching (Optional): The reaction may be quenched by adding a small amount of water.

  • Analysis: The derivatized sample can then be directly analyzed by LC-MS in positive ion mode.

Quantitative Data Summary

The impact of derivatization on signal intensity can be substantial. The following table summarizes the reported improvements in sensitivity from the literature.

Derivatization StrategyAnalyte ClassIonization ModeReported Sensitivity ImprovementReference
AMPP DerivatizationFatty AcidsPositive ESI~60,000-fold increase compared to underivatized in negative mode[4]
AMMP DerivatizationFatty AcidsPositive ESI~2,500-fold higher than underivatized in negative mode[6]
Charge Reversal (General)Fatty AcidsPositive ESIGeneral increase in sensitivity[1][5]

Note: The exact fold-increase in sensitivity can vary depending on the specific analyte, matrix, and instrument conditions.

References

Preventing degradation of 2-hydroxyarachidoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-hydroxyarachidoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of degradation is enzymatic activity. The peroxisomal enzyme 2-hydroxyphytanoyl-CoA lyase cleaves this compound into formyl-CoA and an (n-1) aldehyde. This process is dependent on cofactors such as Mg2+ and thiamine (B1217682) pyrophosphate.

Q2: What are the ideal storage conditions for samples containing this compound?

A2: To minimize degradation, samples should be processed immediately after collection. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C. For extracted lipids, storage at -20°C or lower in a suitable organic solvent under an inert atmosphere (e.g., argon or nitrogen) in glass vials with Teflon-lined caps (B75204) is recommended to prevent hydrolysis and oxidation.

Q3: Can the pH of the extraction buffer affect the stability of this compound?

A3: Yes, the pH of the extraction buffer can significantly impact enzyme activity. Using an acidic buffer (e.g., pH 4.9) can help to reduce the activity of degradative enzymes like 2-hydroxyphytanoyl-CoA lyase, thereby improving the stability of this compound during extraction.

Q4: Are there any specific inhibitors that can be used to prevent the degradation of this compound?

A4: While specific inhibitors for 2-hydroxyphytanoyl-CoA lyase for use in sample preparation are not commercially available, the inclusion of a chelating agent like EDTA in the homogenization buffer can help to inhibit the activity of this Mg2+-dependent enzyme.

Q5: What are the best practices for handling this compound to avoid non-enzymatic degradation?

A5: To prevent non-enzymatic degradation such as hydrolysis and oxidation, it is crucial to work with samples on ice, minimize their exposure to air and light, and use high-purity organic solvents. Using glass vials instead of plastic is also recommended as lipids can adsorb to plastic surfaces.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause Recommended Solution
Low or no detectable this compound signal in mass spectrometry. Degradation during sample preparation: Enzymatic or chemical degradation may have occurred.- Work quickly and keep samples on ice at all times.- Use an acidic extraction buffer (pH ~4.9) to inhibit enzymatic activity.- Add a chelating agent like EDTA to the homogenization buffer.- Ensure proper storage of samples at -80°C if not processed immediately.
Inefficient extraction: The extraction protocol may not be suitable for this lipid.- Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction.- Ensure complete cell or tissue homogenization to release the analyte.- Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Ion suppression in mass spectrometry: Matrix components can interfere with the ionization of the target analyte.- Incorporate a sample cleanup step using SPE.- Optimize the liquid chromatography method to separate this compound from interfering compounds.- Prepare samples in a solvent compatible with the mobile phase to ensure good peak shape.
Poor reproducibility of results. Inconsistent sample handling: Variations in timing, temperature, or reagents can lead to variable degradation.- Standardize the entire sample preparation workflow, from collection to analysis.- Prepare fresh buffers and solvent mixtures for each batch of samples.- Use an internal standard to account for variations in extraction efficiency and instrument response.
Contamination: Contaminants from plastics or other sources can interfere with the analysis.- Use high-purity solvents and reagents.- Use glass vials and tubes whenever possible.- Include blank samples in the analytical run to identify any sources of contamination.
Presence of unexpected peaks in the chromatogram. Degradation products: The peaks may correspond to the aldehyde and formyl-CoA products of enzymatic degradation.- Review the sample handling and extraction procedures to minimize degradation (see solutions for low signal).- Confirm the identity of the unexpected peaks using tandem mass spectrometry (MS/MS).
Isomers or related lipids: The sample may contain other lipids with similar properties.- Optimize the chromatographic separation to resolve isomers.- Use high-resolution mass spectrometry to differentiate between compounds with similar mass-to-charge ratios.

Experimental Protocols

Protocol for Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-20°C) extraction solvent: 2:1 (v/v) methanol:chloroform (B151607) with 5 mM ammonium (B1175870) acetate

  • Internal standard (e.g., a deuterated analog of this compound)

  • Homogenizer or sonicator

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Reconstitution solvent: 9:1 (v/v) methanol:water with 0.1% formic acid

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of pre-chilled extraction solvent per 10 cm dish and scrape the cells.

    • For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in the pre-chilled extraction solvent.

  • Internal Standard Spiking: Add the internal standard to the cell suspension in the extraction solvent.

  • Homogenization: Homogenize the cell suspension on ice using a homogenizer or sonicator.

  • Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.5 volumes of chloroform and 0.5 volumes of water. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Extraction: Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in the reconstitution solvent. The sample is now ready for analysis by LC-MS/MS.

Visualizations

degradation_pathway cluster_peroxisome Peroxisome This compound This compound Products Formyl-CoA + (n-1) Aldehyde This compound->Products Cleavage 2-HPCL 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2-HPCL->this compound Mg2+, TPP dependent experimental_workflow Sample_Collection 1. Sample Collection (Cells or Tissue) Homogenization 2. Homogenization (Acidic Buffer + EDTA) Sample_Collection->Homogenization Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Cleanup 4. Sample Cleanup (Optional, e.g., SPE) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 6. Data Processing Analysis->Data_Processing Degradation_Check Degradation Products Present? Analysis->Degradation_Check Degradation_Check->Homogenization Yes, Optimize Extraction Degradation_Check->Data_Processing No

How to address matrix effects in 2-hydroxyarachidoyl-CoA quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of 2-hydroxyarachidoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, components of the biological sample (e.g., plasma, tissue homogenates) can interfere with the ionization process in the mass spectrometer's ion source. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can negatively affect the accuracy, precision, and sensitivity of quantification.[1]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects in lipid analysis from biological samples are phospholipids.[2] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.

Q4: What is the best internal standard to use for this compound quantification?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[3] If a specific SIL internal standard for this compound is not commercially available, a SIL-labeled long-chain acyl-CoA with a similar chain length and polarity can be a suitable alternative. Structural analogs, such as odd-chain fatty acyl-CoAs, can also be used but may not perfectly mimic the behavior of the analyte.

Q5: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A5: The choice of sample preparation is critical for minimizing matrix effects. Here is a comparison of common techniques:

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalThroughputNotes
Protein Precipitation (PPT) Low to MediumHighSimple and fast, but often results in significant matrix effects due to residual phospholipids.[4]
Liquid-Liquid Extraction (LLE) Medium to HighMediumCan provide clean extracts, but analyte recovery may be low, especially for more polar analytes. Toluene (B28343) has been shown to be effective in reducing phospholipid co-extraction.[5]
Solid-Phase Extraction (SPE) HighMedium to HighGood for removing salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.[6][7]
HybridSPE®-Phospholipid Very High (>99%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal.

Troubleshooting Guides

Issue 1: Poor sensitivity or no peak detected for this compound.
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of your analyte. 2. Improve sample cleanup using a more rigorous technique like SPE or HybridSPE®. 3. Dilute the sample extract to reduce the concentration of interfering matrix components.[8] 4. Optimize the chromatography to separate this compound from the regions of major ion suppression.
Analyte Degradation 1. Acyl-CoAs can be unstable. Ensure samples are processed quickly and kept at low temperatures.[9] 2. Use fresh solvents and check the pH of your solutions.
Instrumental Issues 1. Confirm the mass spectrometer is properly tuned and calibrated. 2. Check for clogs in the LC system or electrospray needle.
Issue 2: High variability in replicate injections.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Incorporate a stable isotope-labeled internal standard to compensate for variability in ion suppression between samples. 2. Ensure your sample preparation is highly consistent across all samples. Automation can help improve reproducibility.
Carryover 1. Inject a blank solvent after a high concentration sample to check for carryover. 2. Develop a robust needle wash method for the autosampler. A wash step with a strong organic solvent, potentially containing a small amount of acid, can be effective.
Sample Instability in Autosampler 1. Keep the autosampler tray cooled to prevent analyte degradation. 2. Limit the time samples are in the autosampler before injection.
Issue 3: Inaccurate quantification (poor accuracy and precision).
Possible Cause Troubleshooting Step
Non-ideal Internal Standard 1. If using a structural analog, it may not be adequately compensating for matrix effects. Switch to a stable isotope-labeled internal standard if possible.
Calibration Curve Issues 1. Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix that has undergone the same extraction procedure. This helps to compensate for matrix effects that are consistent across samples.[10]
Suboptimal Extraction Recovery 1. Evaluate the recovery of your extraction method by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. 2. Optimize the extraction solvent and conditions to improve recovery.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound and its internal standard into the final elution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sample before starting the extraction procedure. (This set is for calculating recovery).

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area in Set B / Peak area in Set A) * 100

    • RE (%) = (Peak area in Set C / Peak area in Set B) * 100

  • Interpret the Results:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • A value close to 100% suggests minimal matrix effects.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for this compound.

  • Sample Pre-treatment: Acidify the plasma or tissue homogenate sample with a weak acid (e.g., to a final concentration of 0.1% formic acid). This ensures that the long-chain acyl-CoAs are in a consistent protonation state.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of water to remove salts and other polar interferences.

    • Wash with 1 mL of 40% methanol in water to remove some less hydrophobic interfering compounds.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extraction Extraction (SPE or LLE) spike->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Workflow for this compound quantification.

troubleshooting_logic start Poor Quantification Results? check_me Assess Matrix Effects (Post-column infusion or Post-extraction spiking) start->check_me me_present Matrix Effects Present? check_me->me_present improve_cleanup Improve Sample Cleanup (e.g., SPE, HybridSPE) me_present->improve_cleanup Yes revalidate Re-validate Assay me_present->revalidate No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is matrix_match Use Matrix-Matched Calibrators use_sil_is->matrix_match matrix_match->revalidate

Caption: Troubleshooting logic for matrix effects.

References

Stability of 2-hydroxyarachidoyl-CoA standards in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 2-hydroxyarachidoyl-CoA standards for researchers, scientists, and drug development professionals.

Stability of this compound in Different Solvents

The stability of this compound is critical for obtaining accurate and reproducible experimental results. Long-chain acyl-CoA esters are susceptible to both hydrolysis and oxidation. The thioester bond can be cleaved by water, and the polyunsaturated arachidoyl chain is prone to oxidation. The choice of solvent and storage conditions significantly impacts the shelf-life of these standards.

Data Presentation: Estimated Stability of this compound

Solvent SystemTemperatureShort-Term Stability (1-7 days)Long-Term Stability (>1 month)Primary Degradation Pathways
Aqueous Buffer (pH 7.4) Room Temp (20-25°C)Very Poor (< 24 hours)Not RecommendedHydrolysis, Oxidation
4°CPoor (Significant degradation within days)Not RecommendedHydrolysis, Oxidation
-20°CModerate (Use within a week)Poor (Degradation likely)Hydrolysis, Oxidation
-80°CGoodModerate (Stable for several months)Hydrolysis, Oxidation
Aqueous Buffer (Acidic, pH 4-6) 4°CModerate (More stable than neutral pH)PoorHydrolysis (slower), Oxidation
-20°CGoodModerate to GoodHydrolysis (slower), Oxidation
-80°CVery GoodGood (Stable for over 6 months)Minimal Degradation
Methanol -20°CGoodModerate (Risk of solvolysis)Solvolysis, Oxidation
-80°CVery GoodGoodMinimal Degradation
Chloroform/Methanol (2:1, v/v) -20°CVery GoodGoodMinimal Degradation
-80°CExcellentExcellentMinimal Degradation
Acetonitrile (B52724) -20°CGoodModeratePotential for reaction with impurities
-80°CVery GoodGoodMinimal Degradation
Dry, under Inert Gas (Argon or Nitrogen) -20°CExcellentExcellentMinimal Degradation
-80°CExcellentExcellentMinimal Degradation

Experimental Protocols

Protocol for Assessing the Stability of this compound Standards

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent system using LC-MS/MS.

Materials:

  • This compound standard

  • Solvents to be tested (e.g., HPLC-grade water with 0.1% formic acid, methanol, chloroform/methanol 2:1)

  • LC-MS/MS system with a C18 reverse-phase column

  • Internal standard (e.g., ¹³C-labeled arachidoyl-CoA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Stock Solution Preparation:

    • Carefully weigh a precise amount of this compound.

    • Dissolve in the chosen solvent to a known concentration (e.g., 1 mg/mL). For organic solvents, it is best to handle under an inert atmosphere.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, amber glass vials to minimize freeze-thaw cycles and light exposure.

    • If using an organic solvent, overlay the solution with an inert gas before sealing the vials.

    • Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature before opening.

  • Sample Preparation for LC-MS/MS:

    • Spike the sample with the internal standard at a known concentration.

    • Dilute the sample to a suitable concentration for LC-MS/MS analysis using an appropriate solvent (e.g., 90:10 methanol:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use a reverse-phase C18 column with a suitable gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the parent ion of this compound and a specific fragment ion in MRM mode. Do the same for the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Compare the ratios at different time points to the initial (time 0) ratio to determine the percentage of degradation.

    • Monitor for the appearance of potential degradation products (e.g., 2-hydroxyarachidic acid, Coenzyme A).

Mandatory Visualization

experimental_workflow prep Prepare Stock Solution of this compound in Test Solvent aliquot Aliquot into Vials and Overlay with Inert Gas prep->aliquot storage Store Aliquots at Different Temperatures (4°C, -20°C, -80°C) aliquot->storage timepoint Analyze at Designated Time Points (t=0, 24h, 1wk, etc.) storage->timepoint spike Spike with Internal Standard timepoint->spike lcms LC-MS/MS Analysis spike->lcms data Calculate Peak Area Ratios and Determine Degradation lcms->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Guides and FAQs

Question: My this compound standard is giving inconsistent peak areas in my LC-MS analysis. What could be the cause?

Answer: Inconsistent peak areas are often a sign of standard instability or improper handling. Consider the following troubleshooting steps:

  • Check for Degradation: Analyze your standard for the presence of degradation products such as free 2-hydroxyarachidic acid or Coenzyme A. If significant degradation is observed, the standard should be discarded.

  • Review Storage Conditions: Ensure that the standard is stored at the recommended temperature (-80°C for long-term storage) and in an appropriate solvent. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots. For standards in organic solvents, ensure they are stored under an inert atmosphere.

  • Solvent Choice: If you are using an aqueous buffer, ensure the pH is slightly acidic (pH 4-6) to minimize hydrolysis. For long-term storage, dissolving the standard in an organic solvent like chloroform/methanol is recommended.

  • Sample Preparation: Prepare samples for analysis immediately before injection into the LC-MS system. Avoid leaving diluted standards at room temperature for extended periods.

Question: I suspect my this compound has oxidized. How can I confirm this?

Answer: Oxidation of the arachidoyl chain will result in the formation of various oxidized lipid species. You can use LC-MS/MS to screen for these products. Look for masses corresponding to the addition of one or more oxygen atoms to the parent molecule (M+16, M+32, etc.). Additionally, specific oxidized fatty acid analysis methods can be employed. To prevent oxidation, always handle the standard under an inert atmosphere (argon or nitrogen), especially when in organic solvents, and avoid exposure to light and air.

Question: What is the best way to prepare a working solution of this compound from a lyophilized powder?

Answer: To prepare a working solution from a lyophilized powder, follow these steps:

  • Allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • Under an inert atmosphere, add a high-purity organic solvent such as a chloroform/methanol mixture (2:1, v/v) to dissolve the powder to a desired stock concentration.

  • Vortex briefly to ensure complete dissolution.

  • For immediate use in aqueous-based assays, you can make further dilutions in an acidic buffer (pH 4-6). However, do not store the aqueous solution for an extended period.

  • For storage, aliquot the organic stock solution into amber glass vials, overlay with inert gas, seal tightly, and store at -80°C.

Question: Can I use plastic tubes or pipette tips when handling this compound in organic solvents?

Answer: No, it is strongly advised to avoid using plastic consumables when handling lipids in organic solvents. Plasticizers and other contaminants can leach from the plastic and interfere with your analysis, or even react with the analyte. Always use glass vials, glass pipettes, or syringes with metal needles for handling and storage.

signaling_pathway start This compound Standard hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation solvolysis Solvolysis start->solvolysis product1 2-Hydroxyarachidic Acid + Coenzyme A hydrolysis->product1 product2 Oxidized This compound Derivatives oxidation->product2 product3 Fatty Acid Methyl Ester (in Methanol) solvolysis->product3 instability Inaccurate Experimental Results product1->instability product2->instability product3->instability

Caption: Key degradation pathways of this compound.

Technical Support Center: Quantification of Low-Abundance 2-Hydroxylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome the challenges associated with the quantitative analysis of low-abundance 2-hydroxylated (2-OH) lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance 2-hydroxylated lipids?

The quantification of low-abundance 2-OH lipids is challenging due to several factors:

  • Low Endogenous Concentrations: These lipids are often present at very low levels in complex biological matrices, making them difficult to detect above the background noise.

  • Poor Ionization Efficiency: The inherent chemical properties of many lipids, including 2-OH lipids, can lead to poor ionization in mass spectrometry, resulting in low signal intensity.[1][2]

  • Isomeric Interference: 2-OH lipids often have isomers (e.g., 3-OH lipids) with the same mass, making them difficult to distinguish and accurately quantify without excellent chromatographic separation or specific derivatization strategies.[3][4]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][6]

  • Sample Stability: 2-OH lipids can be susceptible to degradation during sample collection, storage, and preparation.[7]

Q2: Why is my signal intensity for 2-OH lipids so low, and how can I improve it?

Low signal intensity is a common issue.[5][6] It can stem from inefficient ionization, ion suppression, or contamination.[5] To improve signal intensity:

  • Optimize Sample Preparation: Ensure efficient extraction and minimize sample loss. Consider solid-phase extraction (SPE) to enrich your sample and remove interfering substances.[8][9][10]

  • Chemical Derivatization: Derivatizing the carboxyl or hydroxyl group can significantly improve ionization efficiency and chromatographic behavior.[1][3][11]

  • Enhance Mass Spectrometry Performance: Clean the ion source regularly, as contamination is a primary cause of declining signal intensity.[5][6] Also, optimize MS parameters such as collision energy and precursor ion selection for your specific analytes.[5]

  • Improve Chromatography: Use a suitable column (e.g., C18) and optimize the mobile phase to achieve better separation from matrix components and improve peak shape.[12][13]

Q3: How do I choose an appropriate internal standard for quantifying 2-OH lipids?

The ideal internal standard should have a chemical structure and physical properties as close as possible to the analyte of interest. For 2-OH lipids, stable isotope-labeled standards (e.g., deuterated or ¹³C-labeled) of the specific 2-OH lipid you are quantifying are the best choice.[14] If a specific labeled standard is unavailable, a structurally similar 2-OH lipid with a different chain length that is not present in the sample can be used.[15][16]

Q4: Can derivatization help in distinguishing between 2-OH and 3-OH lipid isomers?

Yes, specific derivatization strategies can help differentiate between these isomers. For example, derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) can produce diagnostic fragment ions in MS/MS analysis that are specific to the position of the hydroxyl group, allowing for their distinction.[3]

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution
Symptom Possible Cause Suggested Solution
Broad or Tailing Peaks Column degradation or contamination.Replace or clean the column according to the manufacturer's instructions.
Inappropriate mobile phase.Optimize the mobile phase composition, including the organic solvent ratio and additives.[12][13]
Secondary interactions with the column.Add a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to improve peak shape.[17]
Co-elution of Isomers Insufficient chromatographic separation.Use a longer column, a column with a different chemistry (e.g., C30), or optimize the gradient elution method.
Consider a derivatization strategy that alters the chromatographic behavior of the isomers differently.[3]
Guide 2: High Background Noise or Contamination
Symptom Possible Cause Suggested Solution
High Background Noise Contaminated solvents, reagents, or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware.
Contamination in the LC-MS system.[5]Clean the ion source and flush the LC system.[6][8]
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol between samples. Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables provide a summary of expected quantitative performance improvements when applying different optimization strategies.

Table 1: Impact of Derivatization on Signal Intensity

2-OH Lipid AnalyteDerivatization ReagentFold Increase in Signal Intensity (Mean ± SD)
2-hydroxy-stearic acidN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)15 ± 3
2-hydroxy-palmitic acid2-dimethylaminoethylamine (DMED)25 ± 5[2]
2-hydroxy-oleic acidBenzoyl chloride (BzCl)18 ± 4[18]

Table 2: Comparison of Lipid Extraction Efficiencies

Extraction MethodRecovery of 2-OH-palmitic acid (Mean ± SD)
Folch Method (Chloroform:Methanol)85% ± 7%[7][19]
Bligh & Dyer Method88% ± 6%[7][19]
Methyl-tert-butyl ether (MTBE) Method92% ± 5%[13]
Solid-Phase Extraction (SPE)95% ± 4%[9][10]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using the MTBE Method

This protocol is adapted from standard lipid extraction procedures.[13]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 300 µL of methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled 2-hydroxy-palmitic acid).

  • Vortex: Vortex the mixture for 30 seconds.

  • MTBE Addition: Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic layer, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v) for LC-MS analysis.

Protocol 2: Derivatization of 2-OH Lipids using BSTFA for GC-MS Analysis

This protocol is based on common silylation methods.[11]

  • Sample Preparation: Ensure the dried lipid extract from Protocol 1 is completely free of water.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.

  • Incubation: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization & Addition of Internal Standard Sample->Homogenization Extraction Lipid Extraction (e.g., MTBE Method) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Optional: Chemical Derivatization Drying->Derivatization LCMS LC-MS/MS Analysis Drying->LCMS Derivatization->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for the quantification of 2-hydroxylated lipids.

troubleshooting_logic Start Low Signal Intensity Detected CheckMS Is the MS performing optimally? (Check tuning, calibration) Start->CheckMS CleanMS Clean Ion Source & Re-calibrate CheckMS->CleanMS No CheckLC Is chromatography adequate? (Peak shape, retention time) CheckMS->CheckLC Yes CleanMS->CheckMS OptimizeLC Optimize LC Method (Gradient, column, mobile phase) CheckLC->OptimizeLC No CheckSample Is sample preparation the issue? CheckLC->CheckSample Yes OptimizeLC->CheckLC OptimizeSample Improve Extraction & Consider Derivatization CheckSample->OptimizeSample No Resolved Problem Resolved CheckSample->Resolved Yes OptimizeSample->Resolved

Caption: Troubleshooting logic for low signal intensity issues.

References

Validation & Comparative

Lipidomic Profiling of FA2H Knockout Versus Wild-Type Mouse Brain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipidomic profiles of Fatty Acid 2-Hydroxylase (FA2H) knockout (KO) versus wild-type (WT) mouse brains. The targeted deletion of the Fa2h gene in mice offers a valuable model for understanding the role of 2-hydroxylated sphingolipids in the central nervous system. This document summarizes key quantitative and qualitative findings, details relevant experimental protocols, and visualizes the implicated biological pathways to support further research and drug development in neurodegenerative diseases.

Data Presentation: Comparative Lipid Profiles

The primary consequence of Fa2h gene knockout is the complete absence of 2-hydroxylated sphingolipids, which are abundant in the myelin sheath of the central nervous system.[1] This fundamental alteration triggers a compensatory increase in the corresponding non-hydroxylated lipid species. The following table summarizes the key changes observed in the brains of FA2H KO mice compared to WT controls, based on Thin-Layer Chromatography (TLC) analysis.

Lipid ClassSpecific LipidsChange in FA2H KO vs. WT BrainReference
Sphingolipids 2-hydroxylated Galactosylceramide (HFA-GalCer)AbsentZöller et al., 2008
2-hydroxylated Sulfatide (HFA-Sulfatide)AbsentZöller et al., 2008
Non-hydroxylated Galactosylceramide (NFA-GalCer)IncreasedZöller et al., 2008
Non-hydroxylated Sulfatide (NFA-Sulfatide)IncreasedZöller et al., 2008

Experimental Protocols

The following section details a standard methodology for the extraction and analysis of lipids from mouse brain tissue, compiled from established protocols.

Brain Tissue Homogenization and Lipid Extraction

A widely used and efficient method for lipid extraction from brain tissue is a modified Bligh-Dyer procedure using methyl-tert-butyl ether (MTBE).

  • Tissue Preparation: Whole mouse brains are rapidly dissected, weighed, and flash-frozen in liquid nitrogen. For analysis, a small piece of frozen brain tissue (approximately 50-100 mg) is used.

  • Homogenization: The frozen tissue is placed in a tube with ceramic beads and ice-cold methanol. Homogenization is performed using a bead-beater instrument.

  • Lipid Extraction:

    • To the methanol-tissue homogenate, MTBE is added, and the mixture is vortexed and incubated at room temperature.

    • Phase separation is induced by adding high-purity water.

    • The sample is then centrifuged to separate the aqueous and organic layers.

    • The upper organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.

Mass Spectrometry-Based Lipidomic Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed profiling of lipid species.

  • Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent mixture (e.g., methanol/chloroform). The lipids are then separated using a C18 reversed-phase chromatography column with a gradient elution of two mobile phases (e.g., a mixture of water, acetonitrile, and isopropanol (B130326) with ammonium (B1175870) formate).

  • Mass Spectrometry:

    • The separated lipids are introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via an electrospray ionization (ESI) source.

    • Data is acquired in both positive and negative ion modes to detect a wide range of lipid classes.

    • MS/MS fragmentation is used to identify and confirm the structure of individual lipid species.

  • Data Analysis: The raw data is processed using specialized lipidomics software. This involves peak detection, lipid identification against a database, and quantification based on the peak intensity of each lipid species relative to an internal standard.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps in a typical lipidomic profiling experiment of mouse brain tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Processing & Interpretation Brain Tissue Collection Brain Tissue Collection Homogenization Homogenization Brain Tissue Collection->Homogenization WT & FA2H KO Mice Lipid Extraction (MTBE) Lipid Extraction (MTBE) Homogenization->Lipid Extraction (MTBE) LC-MS/MS LC-MS/MS Lipid Extraction (MTBE)->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Lipid Identification Lipid Identification Data Acquisition->Lipid Identification Quantification Quantification Lipid Identification->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

Lipidomic analysis experimental workflow.
Affected Signaling Pathways

The absence of 2-hydroxylated sphingolipids in FA2H KO mice has been linked to several downstream cellular consequences, primarily due to the altered biophysical properties of cell membranes and disruptions in signaling platforms.

signaling_pathways cluster_cause Primary Defect cluster_lipid_changes Lipid Profile Alteration cluster_consequences Downstream Cellular Consequences FA2H Knockout FA2H Knockout Absence of 2-OH Sphingolipids Absence of 2-OH Sphingolipids FA2H Knockout->Absence of 2-OH Sphingolipids Increase in Non-OH Sphingolipids Increase in Non-OH Sphingolipids Absence of 2-OH Sphingolipids->Increase in Non-OH Sphingolipids Altered Lipid Raft Composition Altered Lipid Raft Composition Absence of 2-OH Sphingolipids->Altered Lipid Raft Composition Mitochondrial Dysfunction Mitochondrial Dysfunction Absence of 2-OH Sphingolipids->Mitochondrial Dysfunction Impaired Autophagy Impaired Autophagy Absence of 2-OH Sphingolipids->Impaired Autophagy Axonal Degeneration & Demyelination Axonal Degeneration & Demyelination Altered Lipid Raft Composition->Axonal Degeneration & Demyelination Disrupted Signaling Mitochondrial Dysfunction->Axonal Degeneration & Demyelination Impaired Autophagy->Axonal Degeneration & Demyelination

Affected signaling pathways in FA2H KO mice.

The profound alterations in the brain lipidome of FA2H knockout mice underscore the critical role of 2-hydroxylated sphingolipids in maintaining the integrity and function of the central nervous system. These mice serve as an invaluable tool for investigating the pathogenesis of neurodegenerative disorders associated with abnormal sphingolipid metabolism and for the preclinical evaluation of novel therapeutic strategies.

References

The Emerging Role of Fatty Acid Signaling in Axo-Glial Communication: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective communication between axons and glial cells is paramount for the development, maintenance, and function of the nervous system. A crucial aspect of this interaction is the process of myelination, which requires a complex and dynamic exchange of signals. While protein-based signaling pathways in axo-glial communication are well-documented, the role of lipid mediators is an expanding area of research. This guide provides a comparative analysis of signaling molecules involved in axo-glial interactions, with a focus on fatty acid derivatives. Due to the limited direct research on 2-hydroxyarachidoyl-CoA, we will explore its potential role by examining related molecules, such as arachidonic acid, and compare their putative functions with well-established signaling pathways like the adhesion G protein-coupled receptor (aGPCR) GPR56.

Myelin is a lipid-rich structure, and the synthesis of its components is critical for proper nerve insulation and conduction.[1][2][3] Oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS) rely on robust fatty acid metabolism to produce the vast amounts of lipids required for myelin sheath formation.[2][3] Recent studies have highlighted that de novo fatty acid synthesis within these glial cells is essential for both initial myelination and subsequent remyelination after injury.[1][4] This underscores the importance of understanding how specific fatty acid molecules may not only serve as building blocks but also as signaling molecules in their own right.

Comparative Analysis of Signaling Pathways

This section compares the known and hypothesized roles of different molecules in mediating axo-glial signaling, focusing on myelination.

Data Summary
Signaling Molecule/PathwayPrimary Glial Cell TypeMechanism of ActionEffect on MyelinationSupporting Evidence Level
Arachidonic Acid (AA) OligodendrocytesPrecursor for eicosanoids, modulates ion channels and protein phosphorylation.[5][6]Can inhibit myelin basic protein (MBP) phosphorylation, potentially affecting myelin compaction.[5] Also involved in proinflammatory signaling which can be detrimental to myelin.[7][8]In vitro studies
Hypothesized: this compound Oligodendrocytes / Schwann CellsUnknown. May be incorporated into sphingolipids or act as a ligand for a yet-unidentified receptor. 2-hydroxy fatty acids are known components of myelin sphingolipids.[9][10]Unknown. Potentially involved in myelin sheath stability or glial cell differentiation.Speculative
GPR56 (ADGRG1) Oligodendrocytes, Schwann CellsAdhesion G protein-coupled receptor signaling, primarily through Gα12/13 and RhoA.[11]Promotes oligodendrocyte precursor cell (OPC) proliferation and differentiation, regulates myelin thickness, and is essential for radial sorting of axons in the PNS.[11][12][13]In vivo (knockout mice), in vitro
Neurexin-Neuroligin Signaling OligodendrocytesTrans-membrane protein interaction between axonal Neurexin and oligodendroglial Neuroligin-3.[14]Regulates oligodendrocyte differentiation and myelination.[14]In vitro, ex vivo

Signaling Pathways and Experimental Workflows

To visualize the complex interactions at the axo-glial junction, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for investigating these processes.

Figure 1: GPR56 Signaling in Myelination.
Figure 2: Workflow for Investigating Lipid Signaling in Myelination.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the role of signaling molecules in axo-glial interactions.

In Vitro Myelination Assay

This protocol is used to assess the ability of oligodendrocytes to myelinate axons in a controlled environment.

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from E15 mouse embryos and cultured on a suitable substrate (e.g., collagen-coated plates) to establish an axonal network. After axonal growth, oligodendrocyte precursor cells (OPCs) are isolated from P2 rat brains and co-cultured with the DRG neurons.

  • Treatment: The co-culture is treated with differentiation media to induce myelination. Test compounds, such as arachidonic acid or a vehicle control, are added to the media at various concentrations.

  • Analysis: After 21-28 days, cultures are fixed and stained with antibodies against myelin basic protein (MBP) to visualize myelin sheaths and neurofilament to visualize axons. The extent of myelination is quantified by measuring the number and length of MBP-positive segments.

  • Reference: Adapted from protocols used to study neurexin-neuroligin signaling in myelination.[14]

RhoA Activity Assay (G-LISA)

This protocol measures the activation of the small GTPase RhoA, a key downstream effector of GPR56 signaling.

  • Sample Preparation: Sciatic nerves are dissected from P6 wild-type and Gpr56 mutant mice.[11] The tissue is snap-frozen and lysed in a buffer that preserves GTPase activity.

  • Assay Procedure: A G-LISA (GTPase-linked immunosorbent assay) kit is used. Lysates are added to a 96-well plate coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA from the lysate binds to the plate.

  • Detection: A specific antibody for RhoA is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A colorimetric substrate is added, and the absorbance is read on a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.

  • Reference: Based on the methodology described for analyzing RhoA activity in Gpr56 mutant nerves.[11]

Lipidomic Analysis by Mass Spectrometry

This protocol is used to identify and quantify the lipid composition of nervous tissue, which can reveal changes in response to genetic or pharmacological manipulations.

  • Lipid Extraction: White matter is dissected from the brains of infant and adult animals.[9] Lipids are extracted using a biphasic solvent system, such as chloroform/methanol/water (Folch extraction).

  • Sample Preparation: The lipid extract is dried and reconstituted in a suitable solvent. Internal standards (lipids with known concentrations that are not expected to be in the sample) are added for quantification.

  • Mass Spectrometry: Samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The lipids are separated by chromatography and then ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio of the molecules.

  • Data Analysis: The resulting spectra are used to identify and quantify individual lipid species by comparing them to known standards and databases. This can reveal the abundance of specific molecules like 2-hydroxy fatty acids.[9][10]

Discussion and Future Directions

The comparison between the well-established role of the GPR56 pathway and the more ambiguous functions of arachidonic acid highlights the complexity of axo-glial signaling. GPR56 acts as a crucial regulator of glial cell development and myelination through a defined Gα12/13-RhoA signaling cascade.[11] In contrast, arachidonic acid, a fundamental component of cell membranes, can act as a signaling molecule that modulates ion channels and protein phosphorylation, but its precise role in promoting or inhibiting myelination appears to be context-dependent.[5][6] For instance, some studies indicate that arachidonic acid can inhibit the phosphorylation of myelin basic protein, which could impact myelin sheath stability.[5]

The role of this compound remains speculative. 2-hydroxy fatty acids are known to be present in the white matter of the brain, incorporated into sphingolipids, which are critical components of the myelin sheath.[9][10] It is plausible that this compound is an intermediate in the synthesis of these specialized lipids. Its signaling function, if any, is yet to be determined. It could potentially act as an intracellular second messenger or as a ligand for a nuclear or G protein-coupled receptor.

Future research should aim to:

  • Directly investigate this compound: Synthesize stable isotopes of this compound to trace its metabolic fate and use it in binding assays to identify potential receptors.

  • Utilize advanced lipidomics: Employ high-resolution mass spectrometry to quantify changes in this compound levels in glial cells during different developmental stages of myelination and in disease models.

  • Develop genetic models: Create genetic models that specifically perturb the synthesis of 2-hydroxy fatty acids to observe the impact on myelination and axo-glial integrity.

By exploring these avenues, the scientific community can elucidate the role of this and other novel lipid molecules, potentially uncovering new therapeutic targets for demyelinating diseases.

References

Hydroxylated vs. Non-Hydroxylated Ceramides: A Comparative Guide to Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in how hydroxylated and non-hydroxylated ceramides (B1148491) influence lipid membrane stability is critical for advancements in dermatology, drug delivery, and the study of cell signaling. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their molecular interactions and experimental workflows.

Ceramides, the backbone of sphingolipids, are essential components of the cell membrane and the stratum corneum, playing a crucial role in barrier function and cellular signaling. The presence or absence of a hydroxyl group on the fatty acid or sphingoid base introduces significant alterations to their biophysical properties, impacting membrane fluidity, permeability, and the formation of lipid domains.

Comparative Analysis of Membrane Properties

The hydroxylation of ceramides generally leads to a more ordered and stable membrane, characterized by stronger intermolecular hydrogen bonding. This increased order can, however, have complex and sometimes counterintuitive effects on membrane permeability.

Non-Hydroxylated Ceramides (e.g., Ceramide NS): These ceramides are known to increase the order of lipid membranes, promoting the formation of gel-phase domains.[1] Their primary stabilizing effect comes from van der Waals interactions between their long acyl chains. In skin lipid models, Ceramide NS with a very long acyl chain is essential for forming tightly packed, impermeable lipid lamellae.[2]

Hydroxylated Ceramides (e.g., Phytoceramides, Ceramide AS, AP): The introduction of a hydroxyl group allows for the formation of an extensive hydrogen bond network with neighboring lipids and water molecules. This additional intermolecular interaction generally increases the main phase transition temperature (Tm) of the lipid, indicating a more stable, ordered state.[3] For instance, α-hydroxylation of the N-acyl chain is reported to cause an increase in the Tm of pure sphingomyelin (B164518) relative to its non-hydroxylated counterpart.[3]

However, the positioning of the hydroxyl group is critical. An additional hydroxyl in the sphingoid long-chain base (phytosphingosine) can slightly destabilize the ceramide's interactions and packing in mixed bilayers relative to a non-hydroxyceramide.[3][4] Conversely, a hydroxyl group in the N-acyl chain has a stabilizing effect.[3][4]

Quantitative Data on Membrane Stability

The following tables summarize key quantitative findings from studies comparing the effects of hydroxylated and non-hydroxylated ceramides on membrane properties.

Ceramide TypeExperimental ModelKey FindingReference
Non-Hydroxylated (Ceramide NS) Cer/Free Fatty Acids/Cholesterol/Cholesteryl Sulfate Lipid ModelMost ordered lipids among the studied systems (symmetric stretching wavenumber of 2847.6 ± 0.1 cm⁻¹ at 32°C).[2]
α-Hydroxylated (Ceramide AS) Cer/Free Fatty Acids/Cholesterol/Cholesteryl Sulfate Lipid ModelLess ordered structures than Cer NS.[2]
α-Hydroxylated (Ceramide AdS) Cer/Free Fatty Acids/Cholesterol/Cholesteryl Sulfate Lipid ModelMore ordered than the non-hydroxylated counterpart (Cer NdS).[2]
Phytoceramide (Ceramide NP) Cer/Free Fatty Acids/Cholesterol/Cholesteryl Sulfate Lipid ModelDoes not mix well with free fatty acids.[2]
Non-Hydroxylated (NFA-CER) Hydrated BilayersLamellar structure with a bilayer periodicity of 58.0 Å at 20°C.[5]
α-Hydroxylated (HFA-CER) Hydrated BilayersLamellar structure with a bilayer periodicity of 60.7 Å at 20°C.[5]

Table 1: Effect of Ceramide Hydroxylation on Lipid Chain Order and Bilayer Periodicity.

Ceramide TypeExperimental ModelPermeability ParameterFindingReference
Non-Hydroxylated (Ceramide NdS) Cer/Free Fatty Acids/Cholesterol/Cholesteryl Sulfate Lipid ModelWater LossIncreased water loss compared to Cer NS.[2]
α-Hydroxylated (Ceramide AdS) Cer/Free Fatty Acids/Cholesterol/Cholesteryl Sulfate Lipid ModelWater LossApproximately 30-50% higher water loss compared to Cer NdS (except for (R)-AdS).[2]
α-Hydroxylated (Ceramide (R)-AdS) Cer/Free Fatty Acids/Cholesterol/Cholesteryl Sulfate Lipid ModelTheophylline PermeabilitySignificantly lower permeability compared to the (S)-Cer AdS model.[2]
Phytoceramide-based membranes Cer EOS/Cer NP/FFAs/Cholp-Aminobenzoic Acid PermeabilityLess permeable than sphingosine-based counterparts.[2]

Table 2: Influence of Ceramide Hydroxylation on Membrane Permeability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess membrane stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid membranes.

  • Sample Preparation: Lipid mixtures are prepared by dissolving the desired lipids (e.g., ceramides, phospholipids, cholesterol) in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen, and the resulting lipid film is dried under vacuum to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a buffer solution, followed by several freeze-thaw cycles to ensure homogeneity.

  • DSC Measurement: The hydrated lipid suspension is loaded into a DSC sample pan. An identical amount of buffer is used as a reference. The sample and reference are heated at a constant rate, and the difference in heat flow required to raise the temperature of the sample and reference is recorded as a function of temperature. The resulting thermogram reveals the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[5]

X-Ray Diffraction

X-ray diffraction provides information on the lamellar organization and lateral packing of lipids in a membrane.

  • Sample Preparation: Hydrated lipid samples are prepared as described for DSC.

  • Data Acquisition: The sample is placed in the path of a focused X-ray beam. The scattered X-rays are detected by a two-dimensional detector.

  • Data Analysis: The resulting diffraction pattern provides information on the repeating distance of the lipid lamellae (d-spacing) from small-angle X-ray scattering (SAXS) and the lateral packing of the acyl chains (e.g., hexagonal or orthorhombic) from wide-angle X-ray scattering (WAXS).[5]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to probe the conformational order of the lipid acyl chains.

  • Sample Preparation: A thin film of the lipid mixture is hydrated with D₂O-based buffer to minimize the interference from water's O-H bending vibration.

  • Data Acquisition: The sample is placed in a temperature-controlled cell, and the infrared spectrum is recorded over a range of temperatures.

  • Data Analysis: The position of the symmetric methylene (B1212753) stretching vibration (νs(CH₂)) band, typically around 2850 cm⁻¹, is sensitive to the trans/gauche conformer ratio of the acyl chains. A lower wavenumber indicates a higher degree of order (more trans conformers).[2]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental processes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output lipids Lipid Mixture (Ceramides, PC, Chol) solvent Organic Solvent lipids->solvent Dissolve film Lipid Film solvent->film Evaporate hydrated Hydrated Lipid Multilamellar Vesicles film->hydrated Hydrate & Vortex dsc DSC hydrated->dsc xray X-Ray Diffraction hydrated->xray ftir FTIR hydrated->ftir tm Phase Transition Temperature (Tm) dsc->tm packing Lipid Packing & Bilayer Thickness xray->packing order Acyl Chain Order ftir->order

Caption: Experimental workflow for analyzing ceramide-containing lipid membranes.

molecular_interaction CerNS1 Ceramide NS CerNS2 Ceramide NS CerNS1->CerNS2 Van der Waals Interactions CerOH1 Hydroxylated Ceramide CerOH2 Hydroxylated Ceramide CerOH1->CerOH2 H-Bonding Water Water CerOH1->Water H-Bonding

Caption: Dominant intermolecular forces in ceramide interactions.

References

Assessing 2-Hydroxyarachidoyl-CoA as a Biomarker for Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-hydroxyarachidoyl-CoA as a potential biomarker for peroxisomal disorders, evaluating its standing against established markers such as very long-chain fatty acids (VLCFAs) and C26:0-lysophosphatidylcholine (C26:0-LPC). This document synthesizes experimental data on the performance of these biomarkers, details the methodologies for their analysis, and visualizes the relevant metabolic pathways and experimental workflows.

Introduction to Peroxisomal Disorders and Biomarkers

Peroxisomal disorders are a heterogeneous group of genetic diseases resulting from the malfunction of peroxisomes, cellular organelles crucial for various metabolic processes.[1] These disorders are broadly classified into peroxisome biogenesis disorders (PBDs), such as Zellweger spectrum disorder (ZSD), and single peroxisomal enzyme deficiencies.[1] A key function of peroxisomes is the beta-oxidation of very long-chain fatty acids (VLCFAs; fatty acids with 22 or more carbons).[1][2] Consequently, the accumulation of VLCFAs is a hallmark biochemical abnormality in many of these conditions.[3][4]

Accurate and timely diagnosis is critical for the management of peroxisomal disorders. This relies on the measurement of specific biomarkers in blood or other tissues. The ideal biomarker is sensitive, specific, and readily measurable, allowing for early detection and monitoring of disease progression.

Established Biomarkers for Peroxisomal Disorders

The gold standard for the diagnosis of peroxisomal disorders has traditionally been the analysis of plasma VLCFA levels, particularly the concentration of hexacosanoic acid (C26:0) and the ratio of C26:0 to docosanoic acid (C22:0).[4] More recently, C26:0-lysophosphatidylcholine (C26:0-LPC) has emerged as a highly sensitive and specific biomarker, especially for X-linked adrenoleukodystrophy (X-ALD) and ZSD.[5][6][7]

This compound: A Potential but Unproven Biomarker

This compound is an intermediate in the peroxisomal alpha-oxidation pathway, a process responsible for the metabolism of branched-chain fatty acids and 2-hydroxy long-chain fatty acids. This pathway involves the enzyme 2-hydroxyacyl-CoA lyase (HACL1), which cleaves 2-hydroxyacyl-CoA molecules. While metabolically relevant to peroxisomal function, the utility of this compound as a clinical biomarker for peroxisomal disorders has not been established. There is a lack of published studies evaluating its sensitivity, specificity, or correlation with disease severity.

Comparative Analysis of Biomarkers

The following table summarizes the available quantitative data for the established biomarkers. No quantitative data is currently available for this compound as a diagnostic marker for peroxisomal disorders.

BiomarkerDisorder(s)Sample TypeDiagnostic AccuracyKey Findings
C26:0 and C26:0/C22:0 Ratio Zellweger spectrum disorder, X-linked adrenoleukodystrophy, other peroxisomal disordersPlasma, SerumGoodThe traditional gold standard. Levels of C26:0 correlate with the severity of the clinical course in ZSD and D-Bifunctional Protein Deficiency.[4][8] However, some patients may present with normal VLCFA levels.[5]
C26:0-lysophosphatidylcholine (C26:0-LPC) Zellweger spectrum disorder, X-linked adrenoleukodystrophyPlasma, Dried Blood Spots (DBS)Excellent (Diagnostic Accuracy: 98.8%)Demonstrates superior diagnostic accuracy compared to VLCFA analysis, particularly in female carriers of X-ALD.[5][6] All tested ALD and ZSD patients had C26:0-LPC levels above the reference range.[6]
This compound Potentially peroxisomal alpha-oxidation disorders-Not EstablishedMetabolically relevant to peroxisomal pathways, but no clinical data is available to support its use as a diagnostic biomarker.

Signaling Pathways and Experimental Workflows

To understand the roles of these biomarkers, it is essential to visualize their positions in metabolic pathways and the general workflow for their analysis.

Caption: Peroxisomal fatty acid oxidation pathways.

Biomarker_Analysis_Workflow Patient Sample (Plasma/DBS) Patient Sample (Plasma/DBS) Lipid Extraction Lipid Extraction Patient Sample (Plasma/DBS)->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis VLCFA (C26:0) Data Analysis & Comparison to Reference Ranges Data Analysis & Comparison to Reference Ranges GC-MS Analysis->Data Analysis & Comparison to Reference Ranges Quantification of C26:0-LPC Quantification of C26:0-LPC LC-MS/MS Analysis->Quantification of C26:0-LPC Potential Quantification of this compound Potential Quantification of this compound LC-MS/MS Analysis->Potential Quantification of this compound Quantification of C26:0-LPC->Data Analysis & Comparison to Reference Ranges Potential Quantification of this compound->Data Analysis & Comparison to Reference Ranges

References

A Comparative Guide to Fatty Acid 2-Hydroxylase (FA2H) Enzyme Kinetics and Substrates Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the enzyme Fatty Acid 2-Hydroxylase (FA2H), focusing on its enzyme kinetics and substrate specificities. Understanding the variations in FA2H activity and substrate preference across different organisms is crucial for research in sphingolipid metabolism, neurodegenerative diseases, and cancer, as well as for the development of targeted therapeutics.

Executive Summary

Fatty Acid 2-Hydroxylase (FA2H) is a key enzyme in the biosynthesis of 2-hydroxylated fatty acids, which are essential components of sphingolipids. These lipids play critical roles in myelin sheath formation, skin barrier function, and cell signaling. This guide highlights the known similarities and differences in FA2H orthologs from mammals (Homo sapiens, Mus musculus), yeast (Saccharomyces cerevisiae), and plants (Arabidopsis thaliana). While the fundamental catalytic function is conserved, significant variations exist in substrate preference, kinetic parameters, and protein structure.

Data Presentation: Cross-species Comparison of FA2H Properties

FeatureHomo sapiens (Human)Mus musculus (Mouse)Saccharomyces cerevisiae (Yeast)Arabidopsis thaliana (Thale Cress)
Gene Name(s) FA2HFa2hSCS7FAH1, FAH2
Substrate Preference Very long-chain fatty acids (VLCFAs), e.g., tetracosanoic acid (C24:0)[1].Similar to human, with high activity in the brain during myelination[2].Primarily C26:0 fatty acids.FAH1: Very long-chain fatty acids (VLCFAs) FAH2: Long-chain fatty acids (LCFAs), particularly palmitic acid (C16:0)[3].
Kinetic Parameters Km for Tetracosanoic Acid: <0.18 µM[1][4].Activity increases significantly during myelination, but specific Km and Vmax values are not readily available in comparative literature[2][5].Specific kinetic parameters (Km, Vmax, kcat) are not well-documented in comparative literature.Specific kinetic parameters for FAH1 and FAH2 with preferred substrates are not extensively reported in a comparative context.
Stereospecificity Produces (R)-2-hydroxy fatty acids[4][6].Presumed to be the same as human, producing (R)-2-hydroxy fatty acids[7].Not explicitly stated, but eukaryotic FA2H are generally (R)-specific[6].Not explicitly stated.
Structural Features Contains an N-terminal cytochrome b5-like domain[8].Contains an N-terminal cytochrome b5-like domain[7].Contains an N-terminal cytochrome b5-like domain[3].Lacks the N-terminal cytochrome b5-like domain; interacts with separate cytochrome b5 proteins[3].
Pathophysiological Relevance Mutations lead to FA2H-associated neurodegeneration (FAHN), a form of hereditary spastic paraplegia[6][9].Knockout models exhibit late-onset myelin degeneration, recapitulating aspects of human FAHN[10].Involved in sensitivity to certain antifungal drugs.Mutants show altered responses to oxidative stress and programmed cell death[11][12].

Experimental Protocols

A reliable method for measuring in vitro FA2H activity is crucial for comparative studies. The following protocol is based on a highly sensitive gas chromatography-mass spectrometry (GC-MS) assay.

In Vitro FA2H Activity Assay by GC-MS

Objective: To quantify the 2-hydroxylation of a fatty acid substrate by FA2H in microsomal preparations.

Materials:

  • Microsomal fractions from cells or tissues expressing FA2H.

  • Deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid).

  • α-cyclodextrin.

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Purified NADPH:cytochrome P-450 reductase.

  • Reaction buffer (e.g., Tris-HCl, pH 7.6).

  • Reagents for lipid extraction (e.g., diethyl ether).

  • Derivatizing agent (e.g., for trimethylsilyl (B98337) ether derivatization).

  • GC-MS system.

Procedure:

  • Substrate Preparation: Solubilize the deuterated fatty acid substrate in an α-cyclodextrin solution.

  • Reaction Mixture Assembly: In a reaction tube, combine the microsomal protein, the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the reaction buffer.

  • Initiation of Reaction: Add the deuterated fatty acid substrate to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-180 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using an organic solvent like diethyl ether.

  • Derivatization: Dry the extracted lipids and derivatize the 2-hydroxy fatty acid product to a volatile form suitable for GC-MS analysis (e.g., a trimethylsilyl ether derivative).

  • GC-MS Analysis: Quantify the derivatized 2-hydroxylated product using GC-MS by monitoring specific ions for the deuterated product.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FA2H_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H Substrate NAD(P)H NAD(P)H NAD(P)H->FA2H Electron Donor O2 O2 O2->FA2H 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Product NAD(P)+ NAD(P)+ FA2H->NAD(P)+ H2O H2O FA2H->H2O

Caption: General enzymatic reaction catalyzed by FA2H.

FA2H_Experimental_Workflow Start Start Microsome_Prep Microsome Preparation (e.g., from transfected cells or tissue) Start->Microsome_Prep Reaction_Setup Reaction Mixture Assembly (Buffer, NADPH regeneration system) Microsome_Prep->Reaction_Setup Substrate_Add Addition of Deuterated Fatty Acid Substrate Reaction_Setup->Substrate_Add Incubation Incubation at 37°C Substrate_Add->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Derivatization Derivatization for GC-MS Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis and Quantification Derivatization->GCMS_Analysis Data_Analysis Calculation of Enzyme Activity GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for FA2H kinetic analysis.

References

Unveiling the Precision of FA2H: A Guide to the Stereospecific Synthesis of 2-Hydroxyarachidoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise stereochemical output of enzymatic reactions is paramount. This guide provides a detailed comparison of Fatty Acid 2-Hydroxylase (FA2H) with alternative synthesis routes for 2-hydroxyarachidoyl-CoA, focusing on the critical aspect of stereospecificity. Experimental data and detailed protocols are presented to support the established role of FA2H in producing the (R)-enantiomer of 2-hydroxy fatty acids.

Fatty Acid 2-Hydroxylase (FA2H) is a key enzyme in the biosynthesis of 2-hydroxy fatty acids, which are crucial components of sphingolipids, particularly abundant in the nervous system and skin.[1][2][3] The 2-hydroxylation of fatty acids by FA2H introduces a chiral center, leading to the possibility of two stereoisomers: (R)-2-hydroxy fatty acids and (S)-2-hydroxy fatty acids. Experimental evidence has conclusively demonstrated that FA2H is highly stereospecific, exclusively producing the (R)-enantiomer in mammalian cells.[4][5][6] This stereochemical precision is vital for the proper function of 2-hydroxy fatty acid-containing sphingolipids and has significant implications for cellular processes and the pathology of certain diseases.[5][7]

Performance Comparison: FA2H vs. Alternative Pathways

The synthesis of 2-hydroxy fatty acids is not limited to the action of FA2H in mammals. Alternative pathways exist, particularly in prokaryotes, which may exhibit different stereochemical preferences. This comparison highlights the distinct stereospecificity of FA2H.

Enzyme/PathwayOrganism(s)StereospecificityProduct(s)Reference(s)
Fatty Acid 2-Hydroxylase (FA2H) MammalsHigh (Exclusive)(R)-2-hydroxy fatty acids[4][5][6][8]
Prokaryotic FA2H Orthologs MyxobacteriaSpecies-dependent(R)- or (S)-2-hydroxy fatty acids[2][9]
Cytochrome P450 (CYP450) Enzymes BacteriaNot specified, but can produce (S)-enantiomers(S)-2-hydroxy fatty acids[9]

Table 1: Comparison of Stereospecificity in 2-Hydroxy Fatty Acid Synthesis. This table summarizes the stereochemical outcomes of different enzymatic pathways for the synthesis of 2-hydroxy fatty acids. Mammalian FA2H is distinguished by its exclusive production of the (R)-enantiomer.

Experimental Protocols: Determining the Stereospecificity of FA2H

The confirmation of FA2H's stereospecificity relies on a robust experimental workflow involving the expression of the enzyme, extraction of the resulting 2-hydroxy fatty acids, and chiral analysis. The following protocol outlines the key steps.

Overexpression of FA2H and Cell Culture
  • Objective: To produce sufficient quantities of 2-hydroxy fatty acids for analysis.

  • Procedure:

    • Transfect a suitable mammalian cell line (e.g., COS7 or HEK 293T) with a vector expressing human FA2H.[3]

    • Culture the transfected cells in an appropriate medium supplemented with a fatty acid substrate (e.g., arachidonic acid).

    • Harvest the cells after a suitable incubation period.

Lipid Extraction and Saponification
  • Objective: To isolate the total lipid fraction containing the 2-hydroxy fatty acids.

  • Procedure:

    • Extract total lipids from the harvested cells using a standard method, such as the Bligh-Dyer or Folch extraction.

    • Saponify the lipid extract using a methanolic NaOH or KOH solution to release the free fatty acids.

Derivatization for GC-MS Analysis
  • Objective: To convert the non-volatile 2-hydroxy fatty acids into volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This involves two steps: methylation followed by derivatization of the hydroxyl group.

  • Procedure:

    • Methylation: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride (BF₃)-methanol.[10]

    • Chiral Derivatization: Derivatize the hydroxyl group of the 2-hydroxy FAMEs with a chiral resolving agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). This reaction creates diastereomers that can be separated by a non-chiral GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate and identify the diastereomeric MTPA esters of the 2-hydroxy fatty acid methyl esters, allowing for the determination of the enantiomeric composition.

  • Procedure:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Develop a temperature gradient program that allows for the separation of the diastereomers.

    • Monitor the elution of the diastereomers using mass spectrometry, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

    • Compare the retention times of the analytes with those of authentic (R)- and (S)-2-hydroxy fatty acid standards derivatized in the same manner.

Visualizing the Pathway and Workflow

To further clarify the biochemical process and the experimental logic, the following diagrams are provided.

FA2H_Pathway ArachidoylCoA Arachidoyl-CoA FA2H FA2H (Fatty Acid 2-Hydroxylase) ArachidoylCoA->FA2H Substrate R_2_OH_ArachidoylCoA (R)-2-Hydroxyarachidoyl-CoA FA2H->R_2_OH_ArachidoylCoA Stereospecific Product S_2_OH_ArachidoylCoA (S)-2-Hydroxyarachidoyl-CoA FA2H->S_2_OH_ArachidoylCoA Not Produced

Caption: FA2H catalyzes the stereospecific hydroxylation of arachidoyl-CoA to exclusively produce (R)-2-hydroxyarachidoyl-CoA.

Stereospecificity_Workflow cluster_Cellular Cellular & Biochemical Processing cluster_Analytical Analytical Chemistry FA2H_Expression 1. FA2H Overexpression in Mammalian Cells Lipid_Extraction 2. Total Lipid Extraction & Saponification FA2H_Expression->Lipid_Extraction Derivatization 3. Methylation & MTPA Derivatization Lipid_Extraction->Derivatization GCMS 4. GC-MS Analysis of Diastereomers Derivatization->GCMS Confirmation 5. Confirmation of (R)-Enantiomer Production GCMS->Confirmation Comparison with Standards

Caption: Experimental workflow for determining the stereospecificity of FA2H.

Comparison_Diagram cluster_Mammalian Mammalian Pathway cluster_Bacterial Bacterial Pathways FattyAcid Fatty Acid (e.g., Arachidonic Acid) FA2H_node FA2H FattyAcid->FA2H_node Prok_FA2H Prokaryotic FA2H Orthologs FattyAcid->Prok_FA2H CYP450 CYP450 Enzymes FattyAcid->CYP450 R_Product (R)-2-Hydroxy Fatty Acid FA2H_node->R_Product RS_Product (R)- or (S)-2-Hydroxy Fatty Acid Prok_FA2H->RS_Product S_Product (S)-2-Hydroxy Fatty Acid CYP450->S_Product

Caption: Comparison of stereochemical outcomes of FA2H and bacterial 2-hydroxylases.

References

Safety Operating Guide

Proper Disposal of 2-hydroxyarachidoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle 2-hydroxyarachidoyl-CoA with appropriate personal protective equipment (PPE). The specific hazards of this compound are not fully characterized, but it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Ensure that an eyewash station and safety shower are readily accessible in the work area.[1] Avoid inhalation of any aerosols and prevent contact with skin and eyes.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves chemical inactivation through alkaline hydrolysis to break the thioester bond, followed by collection and disposal as hazardous chemical waste.

Experimental Protocol: Alkaline Hydrolysis for Decontamination

This protocol is designed to hydrolyze the thioester linkage of this compound, rendering it less reactive before final disposal.

  • Preparation : In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Reaction Setup : For every 1 volume of this compound solution, add 10 volumes of the 1 M alkaline solution in a chemically compatible container (e.g., borosilicate glass or high-density polyethylene).

  • Incubation : Gently stir the mixture and allow it to stand for at least 24 hours at room temperature. This will facilitate the hydrolysis of the thioester bond. Coenzyme A and its derivatives are known to be unstable at a pH above 8.

  • Neutralization : After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1 M hydrochloric acid). Verify the pH using pH indicator strips.

  • Collection : The neutralized solution should be collected in a designated hazardous waste container.

Waste Collection and Storage

Proper containment and labeling are critical for the safe disposal of laboratory waste.

Waste Management StepProcedure
Container Selection Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container may be used if it is in good condition.
Labeling Affix a "Hazardous Waste" label to the container. The label must include: the chemical name ("Decontaminated this compound" or similar), the composition of the mixture (including the hydrolysis and neutralization products), and the associated hazards (e.g., "Toxic").
Segregation Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong acids or oxidizers.[2]
Accumulation Time Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_decon Decontamination cluster_disposal Collection & Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood hydrolysis Add 1M NaOH or KOH (10 volumes) fume_hood->hydrolysis incubate Incubate for 24 hours at Room Temperature hydrolysis->incubate neutralize Neutralize to pH 6-8 with 1M HCl incubate->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect store Store in Satellite Accumulation Area collect->store disposal Arrange for Professional Waste Disposal store->disposal

Caption: Disposal workflow for this compound.

Final Disposal

Once collected and properly stored, the hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. These services, often referred to as "lab pack" services, are equipped to handle the transportation and final disposal of chemical waste in compliance with all federal and state regulations.[4] Do not attempt to dispose of this chemical waste down the drain or in regular trash.

References

Personal protective equipment for handling 2-hydroxyarachidoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive risk assessment is essential before handling 2-hydroxyarachidoyl-CoA. Given its nature as a complex organic molecule, it should be treated as potentially hazardous upon contact or inhalation. The following table summarizes the recommended PPE for handling this compound.

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects eyes from splashes of solutions containing the compound.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Provides a barrier against skin contact. Glove integrity should be inspected before each use.[1]
Double-gloving.Recommended for handling concentrated solutions or for extended procedures.
Body Protection Fully-buttoned laboratory coat.[1]Protects skin and personal clothing from contamination.
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.[1]
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of any aerosols or particulates.[1]
NIOSH-approved respirator.May be required depending on the scale of the experiment and institutional guidelines.

Experimental Protocol: Safe Handling and Disposal

1. Preparation and Planning:

  • Obtain and Review Safety Information: Before beginning any work, obtain and thoroughly review any available safety information from the manufacturer.

  • Designate a Workspace: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Prepare a Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.

2. Handling and Reconstitution:

  • Pre-label Tubes: Prepare and label all necessary vials and tubes before opening the primary container of the compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Reconstitution: If the compound is in solid form, carefully reconstitute it following the manufacturer's instructions, typically using a suitable solvent. Perform this step within the chemical fume hood.

  • Mindful Technique: Handle all solutions with care to prevent splashes and spills.

3. Post-Experiment Decontamination and Disposal:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating solution or 70% ethanol.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.[1]

    • Liquid Waste: Collect unused solutions and experimental liquid waste containing this compound in a clearly labeled, sealed hazardous waste bottle.[1] Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Dispose of any needles, syringes, or other sharps contaminated with the compound in a designated sharps container.[1]

  • Waste Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep1 Review Safety Info prep2 Designate Workspace (Fume Hood) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Reconstitute Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Decontaminate Workspace handle3->disp1 disp2 Segregate Waste (Solid, Liquid, Sharps) disp1->disp2 disp3 Dispose via HazWaste Protocol disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.